Rosuvastatine
Description
Historical Context and Evolution of Statin Research
The journey toward the development of rosuvastatin (B1679574) is rooted in nearly a century of research into the role of cholesterol in cardiovascular disease. nih.gov In the mid-19th century, the discovery of cholesterol in the arterial walls of individuals who died from diseases caused by blood vessel blockages marked an early milestone. clinicalcorrelations.org By the early 20th century, experiments in rabbits fed high-cholesterol diets demonstrated a direct link between cholesterol and the development of atherosclerosis, the hardening and narrowing of arteries. clinicalcorrelations.org
By the 1950s and 1960s, large-scale epidemiological studies like the Framingham Heart Study began to solidify the correlation between high plasma cholesterol levels and coronary artery disease. nih.govclinicalcorrelations.org This led to a focused search for drugs that could effectively lower cholesterol. news-medical.net A pivotal moment came in the 1970s when Japanese biochemist Akira Endo, while searching for antimicrobial agents, discovered a substance in the fungus Penicillium citrinum that was a potent inhibitor of HMG-CoA reductase, the key enzyme in the cholesterol synthesis pathway. wikipedia.orgnews-medical.netresearchgate.net This first statin was named compactin, later known as mevastatin. news-medical.net
Almost concurrently, in 1978, researchers at Merck discovered lovastatin (B1675250) (also called mevinolin) from the fungus Aspergillus terreus. clinicalcorrelations.orgnews-medical.net After extensive trials, lovastatin became the first statin approved by the U.S. Food and Drug Administration (FDA) in 1987, revolutionizing the treatment of high cholesterol. clinicalcorrelations.orgnews-medical.net
The success of these naturally derived statins spurred the development of semi-synthetic and fully synthetic versions to improve potency and efficacy. clinicalcorrelations.orgnews-medical.net This new wave of research led to the introduction of several synthetic statins, including fluvastatin, atorvastatin (B1662188), and eventually rosuvastatin, which was approved by the FDA in 2003. clinicalcorrelations.orgnews-medical.net These "super statins" were designed for greater potency and improved cholesterol-lowering capabilities. researchgate.netwikipedia.org
Significance in Contemporary Medical Research
Rosuvastatin holds a significant position in modern medical research due to its high potency and distinct pharmacological profile. It is one of the most powerful statins available for reducing LDL-cholesterol, a primary target in preventing cardiovascular disease. researchgate.netnih.gov Clinical research has consistently shown that rosuvastatin can lead to substantial reductions in LDL-C, allowing more high-risk patients to achieve their treatment goals compared to other statins. nih.govscielo.org.co
A key area of contemporary research is the investigation of rosuvastatin's "pleiotropic" effects—benefits that extend beyond its primary cholesterol-lowering action. nih.gov These include anti-inflammatory and antioxidant properties, as well as the ability to improve endothelial function (the health of the inner lining of blood vessels). nih.govnih.gov For instance, the landmark JUPITER (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin) trial demonstrated that rosuvastatin significantly reduced major cardiovascular events in individuals with normal LDL-C levels but elevated high-sensitivity C-reactive protein (hsCRP), a marker of inflammation. mdpi.comahajournals.org This finding highlighted the importance of the drug's anti-inflammatory effects in cardiovascular risk reduction. mdpi.comahajournals.org
Current research continues to explore rosuvastatin's effects in various specific patient populations, such as those with type 2 diabetes, rheumatoid arthritis, and even psoriasis, examining its potential immunomodulatory and microvascular benefits. dovepress.comdermatologytimes.comacs.org Furthermore, its unique hydrophilic nature and minimal metabolism by the Cytochrome P450 system mean it has a lower risk of certain drug-drug interactions compared to other statins, making it a subject of ongoing pharmacokinetic studies. drugbank.comnih.gov
Overview of Key Research Paradigms
The scientific investigation of rosuvastatin is built on several key research paradigms that have defined its clinical profile and applications.
Lipid-Lowering Efficacy and Comparative Trials: A primary research focus has been on establishing rosuvastatin's efficacy in modifying lipid profiles. Landmark comparative trials like STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) have been central to this paradigm. The STELLAR trial directly compared rosuvastatin to other widely used statins, demonstrating its superior potency in reducing LDL-C and improving other lipid parameters across various doses. mdpi.combrieflands.com
| Statin | LDL-C Reduction |
|---|---|
| Rosuvastatin (10–40 mg) | -46% to -55% |
| Atorvastatin (10–80 mg) | -37% to -51% |
| Simvastatin (10–40 mg) | -28% to -39% |
| Pravastatin (B1207561) (10–40 mg) | -20% to -30% |
Data sourced from the STELLAR trial results. mdpi.com
Cardiovascular Outcome Studies: This paradigm shifts the focus from surrogate markers like cholesterol levels to hard clinical endpoints such as heart attacks and strokes. The JUPITER trial is the quintessential example, evaluating rosuvastatin in a primary prevention setting for patients without diagnosed cardiovascular disease but with elevated inflammatory markers. nih.govmdpi.com The trial was stopped early due to the clear evidence that rosuvastatin significantly reduced the incidence of major cardiovascular events. mdpi.com
| Endpoint | Rosuvastatin Group | Placebo Group | Relative Risk Reduction |
|---|---|---|---|
| Primary Endpoint (Major Cardiovascular Events) | 0.77 per 100 person-years | 1.36 per 100 person-years | 44% |
| Median LDL-C Change | -50% | N/A | N/A |
| Median hsCRP Change | -37% | N/A | N/A |
Data sourced from the JUPITER trial results. nih.gov
Investigation of Pleiotropic Effects: Research has increasingly focused on the biological mechanisms of rosuvastatin that are independent of lipid lowering. nih.gov Studies have investigated its ability to reduce markers of inflammation, decrease oxidative stress, and improve the function of the vascular endothelium. nih.govnih.gov For example, some studies have shown that rosuvastatin therapy can improve microvascular function in patients with type 2 diabetes, an effect that may not be solely attributable to its impact on cholesterol levels. dovepress.comnih.gov These cholesterol-independent actions may help explain why hydrophilic statins like rosuvastatin can confer vascular benefits. nih.gov
Pharmacokinetic and Mechanistic Studies: This research paradigm examines how the body absorbs, distributes, metabolizes, and excretes rosuvastatin. drugbank.com A key finding is that rosuvastatin is relatively hydrophilic and is actively transported into liver cells, its primary site of action. nih.gov It undergoes limited metabolism, with only about 10% being broken down by cytochrome P450 enzymes. drugbank.comfda.gov This reduces the potential for interactions with other drugs metabolized by the same enzymes, a significant aspect of its clinical profile. drugbank.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHKEMUMXTZIIT-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action
HMG-CoA Reductase Inhibition and Cholesterol Biosynthesis Pathway Modulation
The principal mechanism of rosuvastatin (B1679574) is the potent and competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.orgebmconsult.com This enzyme is critical as it catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the cholesterol biosynthesis pathway. fda.govnih.gov By inhibiting this step, rosuvastatin effectively reduces the endogenous production of cholesterol in the liver. consensus.app
Rosuvastatin exhibits strong binding affinity for the active site of HMG-CoA reductase, acting as a competitive inhibitor with respect to the substrate HMG-CoA. wikipedia.orgnih.gov Its inhibition kinetics are characterized by a two-step process: an initial binding followed by a slow conformational change, leading to a more tightly bound enzyme-inhibitor complex. nih.gov This results in a very low steady-state inhibition constant (Kᵢ*), estimated at approximately 0.1 nM. nih.gov
Microcalorimetric analyses have provided insights into the thermodynamics of this interaction. The binding of rosuvastatin to HMG-CoA reductase is distinguished by a significant favorable enthalpy change (ΔH°), which contributes to over 75% of the total binding energy at 25°C. nih.govacs.org This contrasts with other statins where the binding is predominantly entropy-driven. nih.gov This strong enthalpic contribution suggests a high degree of specific hydrogen bonding and van der Waals interactions within the enzyme's active site. nih.govacs.org
Comparative Inhibitory Potency of Statins against HMG-CoA Reductase
| Statin | 50% Inhibitory Concentration (IC₅₀) (nM) | Inhibition Constant (Kᵢ) (nM) |
|---|---|---|
| Rosuvastatin | 5.4 | ~0.1 (Kᵢ*) |
| Atorvastatin (B1662188) | 8.2 | 14 |
| Cerivastatin | 10.0 | 5.7 |
| Simvastatin | 11.2 | N/A |
| Fluvastatin | 27.6 | 256 |
| Pravastatin (B1207561) | 44.1 | 103 |
Data sourced from references researchgate.netnih.govacs.org. Note: Kᵢ for rosuvastatin represents the steady-state inhibition constant in a two-step mechanism.*
Inhibition of HMG-CoA reductase by rosuvastatin leads to the downregulation of the entire mevalonate pathway. ashpublications.org This pathway is crucial not only for cholesterol synthesis but also for the production of various non-sterol isoprenoids. frontiersin.org These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. researchgate.netnih.gov
By depleting the cellular pool of these isoprenoids, rosuvastatin interferes with the function of these signaling proteins, which are involved in regulating numerous cellular processes, including cell proliferation, differentiation, and inflammation. researchgate.netresearchgate.net The disruption of the mevalonate pathway is a key mechanism underlying some of the compound's pleiotropic effects. nih.gov
The reduction in intracellular cholesterol concentration within hepatocytes triggers a compensatory response. nih.gov This response is primarily mediated by the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a transcription factor. plos.org Activated SREBP-2 translocates to the nucleus and upregulates the transcription of the gene encoding the low-density lipoprotein (LDL) receptor. plos.org
In addition to enhancing LDL clearance, rosuvastatin also reduces the production and secretion of very low-density lipoprotein (VLDL) from the liver. fda.govebmconsult.comdrugbank.com VLDL particles are rich in triglycerides and are precursors to LDL in the circulatory system. researchreview.com.au By inhibiting the hepatic synthesis of VLDL, rosuvastatin decreases the secretion of these particles into the plasma, which in turn reduces the total number of VLDL and subsequent LDL particles. google.comresearchreview.com.au Studies in animal models have confirmed that rosuvastatin treatment leads to a redistribution of cholesterol and triglycerides by reducing hepatic VLDL production and triglyceride synthesis. nih.gov
Pleiotropic Effects and Non-Lipid-Lowering Mechanisms
Beyond its impact on lipid metabolism, rosuvastatin exerts a range of "pleiotropic" effects that are independent of its cholesterol-lowering action. drugbank.com These effects contribute significantly to its cardiovascular benefits.
Rosuvastatin demonstrates direct vasculoprotective properties through several mechanisms. drugbank.com It has been shown to improve endothelial function, a critical factor in maintaining vascular health. nih.gov This includes the upregulation of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule. consensus.app
The compound also exhibits anti-inflammatory and antioxidant effects. consensus.appijpsr.com It can reduce the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells, thereby attenuating inflammatory responses within the vessel wall. nih.gov In experimental models, rosuvastatin has been shown to reduce oxidative stress by upregulating the antioxidant protein heme oxygenase-1 (HO-1). consensus.app Furthermore, in hypertensive animal models, rosuvastatin improved hemodynamics by reducing total peripheral and regional vascular resistance, an effect observed independently of changes in cholesterol levels. nih.gov
Compound Names Mentioned
Immunomodulatory Actions
Effects on T-Cell Activation
Rosuvastatin has been shown to modulate T-cell activation through multiple mechanisms. One key pathway involves the inhibition of lymphocyte function-associated antigen-1 (LFA-1), a β2 integrin crucial for leukocyte trafficking and T-cell activation. drugbank.comarchivesofmedicalscience.com By allosterically binding to LFA-1, statins can hinder the activation, proliferation, and migration of T-cells. drugbank.comarchivesofmedicalscience.com
Furthermore, rosuvastatin influences T-cell activation by inhibiting the prenylation of small GTP-binding proteins like Rho, Rac, and Cdc42, which are essential for immune cell activation. archivesofmedicalscience.comfrontiersin.org This inhibition can lead to the promotion of regulatory T-cell (Treg) differentiation. frontiersin.org In patients with acute coronary syndrome, rosuvastatin treatment has been observed to rapidly reduce the production of pro-inflammatory cytokines such as TNF-α and IFN-γ in stimulated T-lymphocytes within 72 hours, indicating an inhibition of the Th-1 immune response. oup.com Studies in HIV-infected individuals on antiretroviral therapy have also demonstrated that rosuvastatin can significantly reduce the proportions of activated (CD38+HLA-DR+) CD4+ and CD8+ T-cells. nih.gov
Cytokine Profile Alterations
The impact of rosuvastatin on cytokine profiles is complex and can appear contradictory depending on the study population and context. In some instances, rosuvastatin has been shown to decrease pro-inflammatory cytokines. For example, in patients with acute coronary syndrome, rosuvastatin significantly reduced plasma concentrations of TNF-α and IFN-γ. oup.com Similarly, in patients who have experienced traumatic brain injury, rosuvastatin treatment was associated with a significant reduction in TNF-α levels. nih.gov
Conversely, other studies have reported an increase in certain pro-inflammatory cytokines with rosuvastatin treatment. In healthy volunteers with normal cholesterol, rosuvastatin was associated with an increase in IFN-γ, IL-1β, IL-5, IL-6, and TNF-α. nih.govjci.org Another study in subjects with low-to-moderate cardiovascular risk also found that rosuvastatin led to an increase in several pro-inflammatory cytokines (TNF-α, IL-1α, and IL-1β), chemokines (IL-8, MCP-1), and type 2 inflammatory mediators (IL-4), alongside an increase in the central immune regulator IL-2. srce.hr However, rosuvastatin has also been shown to increase the anti-inflammatory cytokine IL-10 in subjects with high baseline levels of high-sensitivity C-reactive protein (hsCRP). nih.govjci.org
| Cytokine | Effect Reported | Study Population | Citation |
|---|---|---|---|
| TNF-α | Decrease | Acute Coronary Syndrome | oup.com |
| IFN-γ | Decrease | Acute Coronary Syndrome | oup.com |
| TNF-α | Decrease | Traumatic Brain Injury | nih.gov |
| IFN-γ, IL-1β, IL-5, IL-6, TNF-α | Increase | Healthy Volunteers | nih.govjci.org |
| TNF-α, IL-1α, IL-1β, IL-8, MCP-1, IL-4, IL-2 | Increase | Low-to-Moderate Cardiovascular Risk | srce.hr |
| IL-10 | Increase | Healthy Volunteers with high hsCRP | nih.govjci.org |
Lymphocyte Subpopulation Responses
Rosuvastatin treatment is associated with shifts in various lymphocyte subpopulations. In healthy individuals, rosuvastatin has been linked to a decrease in the frequency of activated regulatory T-cells (Tregs). nih.govjci.org Specifically, a decline was observed in activated Tregs (CD4+CD127loCD25hiCCR4+HLA-DR+ cells) and CD127loCD27hiCD39+HLA-DR+ Tregs. nih.govjci.org
Regarding other T-cell subsets, rosuvastatin was associated with a reduction in some naive CD4+ T-cell populations. jci.org Complex effects were noted among CD8+ T-cells, with a reduction in CD28+CCR7-CD45RA+ CD8+ T-cells observed irrespective of baseline inflammatory status. jci.org However, reductions in HLA-DR+ and CD38+ CD8+ T-cells were more pronounced in individuals with high baseline hsCRP levels. jci.org In patients with type 2 diabetes, those treated with rosuvastatin and ezetimibe (B1671841) showed a significant decrease in senescent CD8+ T-cells (CD8+CD57+) compared to those on rosuvastatin alone. frontiersin.orgresearchgate.net Furthermore, in HIV-infected patients, rosuvastatin did not significantly change CD4 or CD8 counts but did lead to a small but significant increase in the CD4/CD8 T-cell ratio. nih.gov
Nitric Oxide Homeostasis Regulation
Rosuvastatin plays a significant role in regulating nitric oxide (NO) homeostasis, a critical factor in maintaining endothelial function.
Endothelial Nitric Oxide Synthase Expression and Activity
Rosuvastatin has been demonstrated to upregulate the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. jacc.orgnih.gov In animal models, rosuvastatin treatment led to a significant increase in eNOS messenger RNA (mRNA) levels in the heart and aorta. jacc.orgnih.gov Specifically, treatment with rosuvastatin resulted in an approximately 50% increase in myocardial eNOS mRNA levels. jacc.org Chronic treatment with rosuvastatin has also been shown to significantly increase eNOS mRNA and protein levels in rat hearts. oup.comnih.gov This upregulation of eNOS is a key mechanism behind the vasculoprotective effects of rosuvastatin. drugbank.com Studies have also indicated that lower doses of rosuvastatin may be more effective at increasing eNOS expression, with higher doses sometimes leading to a loss of this beneficial effect. elsevier.es
Nitric Oxide Bioavailability
By increasing eNOS expression and activity, rosuvastatin enhances the bioavailability of endothelial-derived NO. jacc.orgdiabetesjournals.orgnih.govproquest.com In mice, rosuvastatin treatment significantly increased the production of NO from the vascular endothelium. jacc.org Control vessels produced 24.1 ± 1.7 nM of NO, whereas vessels from rosuvastatin-treated mice produced 38.8 ± 3.8 nM. jacc.org This enhanced NO bioavailability contributes to improved endothelial function and has been shown to correct defective NO-mediated nerve and vascular function in diabetic mice, independent of its cholesterol-lowering effects. diabetesjournals.orgnih.govproquest.com
| Treatment Group | Nitric Oxide Production (nM) | Citation |
|---|---|---|
| Control | 24.1 ± 1.7 | jacc.org |
| Rosuvastatin-treated | 38.8 ± 3.8 | jacc.org |
Effects on Cellular Processes
Rosuvastatin influences a variety of fundamental cellular processes, contributing to its pleiotropic effects. It has been shown to inhibit cell proliferation and migration in different cell types. For instance, in human prostate cancer cells, rosuvastatin inhibited cell proliferation and migration in a dose-dependent manner. cancerresgroup.us It also impairs the transition of vascular smooth muscle cells (VSMC) from a contractile to a synthetic phenotype, thereby reducing their proliferation and migration, which is a key process in neointima formation after vascular injury. nih.gov
Furthermore, rosuvastatin can induce autophagy, a cellular self-degradation process, and inhibit the epithelial-mesenchymal transition (EMT) in cancer cells, a process critical for metastasis. researchgate.net It achieves this by increasing the expression of E-Cadherin and decreasing the expression of Zeb-1 and Vimentin. researchgate.net
Cell Adhesion Regulation
Rosuvastatin has been shown to modulate cell adhesion, a critical process in inflammation and atherosclerosis. In cultured microglial cells, rosuvastatin was found to inhibit cell adhesion. nih.govresearchgate.net This effect is significant as the adhesion of immune cells to the endothelium is a key step in the development of atherosclerotic plaques. Furthermore, studies have demonstrated that statins can reduce the expression of adhesion molecules, which may in turn decrease the infiltration of immune cells. plos.org In human umbilical vein endothelial cells (HUVECs) under high-glucose conditions, rosuvastatin inhibited the expression of vascular cell adhesion molecule-1 (VCAM-1). nih.gov This inhibition was linked to the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Research also indicates that rosuvastatin can reduce platelet deposition on collagen under various shear rates, a process that is fundamental to thrombus formation. ahajournals.org
Angiogenesis Modulation
The effect of rosuvastatin on angiogenesis, the formation of new blood vessels, appears to be dose-dependent. plos.org While low doses may promote angiogenesis, higher doses have been shown to inhibit it. plos.orgnih.gov In a mouse model of chronic allergic asthma, a high dose of rosuvastatin was observed to suppress angiogenesis in the lungs. plos.org This anti-angiogenic effect is thought to be mediated, at least in part, by the downregulation of pro-angiogenic factors. cancerresgroup.us For instance, in human prostate cancer cells, rosuvastatin was found to inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9), both of which are key players in angiogenesis. cancerresgroup.us Conversely, other studies have shown that rosuvastatin can enhance angiogenesis. For example, it has been found to promote the proliferation, migration, and tube formation of lymphatic endothelial cells by upregulating the expression of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). acs.org Furthermore, rosuvastatin has been shown to promote neovascularization by mobilizing endothelial progenitor cells in an endothelial nitric oxide synthase (eNOS)-dependent manner. nih.gov
Smooth Muscle Cell Proliferation and Dynamics
Rosuvastatin exerts significant effects on vascular smooth muscle cells (VSMCs), which play a crucial role in the pathogenesis of atherosclerosis and restenosis. nih.govspandidos-publications.com Studies have shown that rosuvastatin can inhibit the proliferation and migration of VSMCs induced by platelet-derived growth factor-BB (PDGF-BB). nih.govspandidos-publications.com This inhibitory effect is mediated through the downregulation of the MAPK signaling pathway, specifically targeting extracellular signal-regulated kinase (ERK) and p38 MAPK. nih.gov Furthermore, rosuvastatin can attenuate the phenotypic switching of VSMCs to a proliferative state. nih.govspandidos-publications.com It also restores the migratory and repair functions of VSMCs that are impaired by low-density lipoproteins (LDL). plos.org This restoration is associated with the reorganization of the actin-cytoskeleton and is dependent on ROCK-signaling. plos.org
Cellular Metabolism and Proteomic Responses
Rosuvastatin influences the proteomic profile of various cells and lipoproteins. In human coronary smooth muscle cells exposed to LDL, rosuvastatin was found to affect proteins involved in a range of functions including cytoskeleton dynamics, carbohydrate metabolism, and protein biosynthesis. elsevier.es A proteomic analysis revealed that rosuvastatin treatment of these cells led to changes in the expression levels of 42 proteins, with 26 being upregulated and 16 downregulated. elsevier.es
A clinical pilot study investigating the impact of rosuvastatin on lipoprotein-associated proteins in healthy individuals revealed significant changes in the protein composition of LDL, large high-density lipoprotein (HDL-L), and small HDL (HDL-S) fractions. nih.gov The most notable effect was a significant increase in α-1-antitrypsin (A1AT) associated with HDL-L particles. nih.gov
| Lipoprotein Fraction | Change in Protein Composition | Notable Protein Change |
| LDL | Increased and decreased levels of various proteins | Not specified |
| HDL-L | Increased and decreased levels of various proteins | 5.7-fold increase in associated α-1-antitrypsin (A1AT) |
| HDL-S | Increased and decreased levels of various proteins | Not specified |
This table summarizes the proteomic changes in lipoprotein fractions following rosuvastatin treatment.
Intracellular Signaling Cascades
hERG Potassium Channel Modulation and Cardiac Repolarization Effects
Rosuvastatin has been shown to interact with the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. researchgate.netnih.govnih.gov Blockade of this channel can lead to a prolongation of the QT interval, a potential risk factor for cardiac arrhythmias. researchgate.netremedypublications.comresearchgate.net
Patch-clamp experiments on hERG-transfected human embryonic kidney (HEK) 293 cells established that rosuvastatin blocks the hERG current with a half-maximal inhibitory concentration (IC50) of 195 nM. researchgate.netnih.govmedchemexpress.com This blockade is due to an acceleration of the channel's inactivation. nih.gov In isolated guinea pig hearts, rosuvastatin was shown to prolong the monophasic action potential duration. researchgate.netnih.gov Furthermore, rosuvastatin administration in guinea pigs led to a prolongation of the corrected QT interval (QTc). researchgate.netnih.gov
The mechanism of rosuvastatin's effect on the hERG channel is multifaceted. It not only directly blocks the channel but also reduces the expression of the mature hERG protein on the cell membrane. researchgate.netnih.gov This reduction is achieved through two main pathways: disruption of the transport of immature hERG channels to the membrane and increased degradation of mature hERG channels. nih.gov The degradation process involves both lysosomes and proteasomes. nih.gov Rosuvastatin also reduces the interaction of heat shock protein 70 (Hsp70) with the hERG protein, which can affect the proper folding of the channel. researchgate.netnih.gov
| Experimental Model | Effect of Rosuvastatin | Measurement |
| hERG-transfected HEK 293 cells | Blockade of hERG current | IC50 = 195 nM researchgate.netnih.govmedchemexpress.com |
| Isolated guinea pig hearts | Prolongation of monophasic action potential duration | 11 ± 1 ms (B15284909) prolongation researchgate.netnih.gov |
| Conscious guinea pigs | Prolongation of corrected QT interval (QTc) | Increase from 201 ± 1 to 210 ± 2 ms researchgate.netnih.gov |
This table presents the effects of rosuvastatin on cardiac repolarization in different experimental models.
The reduction in hERG protein expression by rosuvastatin is also linked to transcriptional regulation. researchgate.netnih.gov The transcription factor Sp1 plays a role in the rosuvastatin-induced downregulation of the hERG protein. researchgate.netnih.govresearchgate.net Studies have shown that rosuvastatin can reduce the expression of hERG mRNA, and this effect was verified using Sp1 siRNA and a Sp1 agonist. researchgate.netnih.gov It is suggested that rosuvastatin's inhibition of Sp1 expression leads to a decrease in hERG mRNA levels, subsequently reducing the amount of hERG protein. rhhz.net
Heat Shock Protein Interactions and Channel Folding
Research has shown that rosuvastatin can influence the folding of certain proteins by interacting with heat shock proteins (HSPs). Specifically, rosuvastatin has been found to reduce the interaction between heat shock protein 70 (Hsp70) and the hERG protein, a critical component of a potassium channel in the heart. nih.govresearchgate.netresearchgate.net This interference with the Hsp70-hERG interaction can disrupt the proper folding of the hERG channel. nih.govresearchgate.net The proper folding and trafficking of ion channels are crucial for their function, and disruptions can have significant physiological consequences.
Unfolded Protein Response Activation
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the unfolded protein response (UPR). elsevier.esnih.gov Rosuvastatin has been shown to activate the UPR. nih.govresearchgate.net This activation is characterized by the significant activation of ATF6, a key sensor and transducer of the UPR pathway. nih.govresearchgate.net The activation of ATF6 leads to the increased expression of molecular chaperones like calnexin (B1179193) and calreticulin, which are involved in assisting protein folding. nih.govresearchgate.net While the UPR is initially an adaptive response to restore protein homeostasis, prolonged or unresolved ER stress can lead to apoptosis, or programmed cell death. elsevier.es In some contexts, rosuvastatin has been observed to reverse the effects of LDL on proteins involved in protein biosynthesis and folding, which can lead to a decrease in ER-derived oxidative stress and repression of UPR activation. elsevier.es
Proteasomal and Lysosomal Degradation Pathways
Cells employ two major pathways for protein degradation: the ubiquitin-proteasome system (UPS) and the lysosomal pathway. thermofisher.comnovusbio.com The UPS primarily handles the degradation of intracellular proteins, while the lysosomal pathway is responsible for breaking down extracellular proteins and some cellular components. thermofisher.com Evidence suggests that rosuvastatin can influence these degradation pathways. Specifically, the degradation of the hERG channel, which is affected by rosuvastatin, has been shown to be mediated by both lysosomes and proteasomes. nih.govresearchgate.net This indicates that rosuvastatin can trigger the breakdown of certain proteins through both of these major cellular disposal systems. nih.govresearchgate.netx-mol.net
Pancreatic β-Cell Function and Insulin (B600854) Secretion Pathways
Recent attention has turned to the effects of statins, including rosuvastatin, on pancreatic β-cells and insulin secretion, given the observed association between statin use and an increased risk of new-onset type 2 diabetes. nih.govoup.comresearchgate.net
Basal Insulin Secretion Regulation
Studies on the pancreatic β-cell line INS-1 832/13 have revealed that rosuvastatin can increase basal insulin secretion at higher concentrations (2 μM and above). nih.govresearchgate.net The precise mechanism for this increase is not fully understood, but it does not appear to involve a direct effect on the KATP channels, which are crucial regulators of insulin secretion. nih.govresearchgate.net
Glucose-Stimulated Insulin Secretion Modulation
In contrast to its effect on basal secretion, rosuvastatin has been shown to decrease glucose-stimulated insulin secretion (GSIS). nih.govresearchgate.net This inhibitory effect can be observed at concentrations as low as 200 nM. nih.gov The reduction in GSIS is a consequence of rosuvastatin's primary mechanism of action: the inhibition of HMG-CoA reductase and the subsequent impact on the mevalonate pathway. plos.orgnih.gov Interestingly, this effect is not related to the reduction of cholesterol biosynthesis itself but rather to other products of the mevalonate pathway. nih.gov The inhibitory effects of rosuvastatin on GSIS can be reversed by the addition of mevalonate, the product of the HMG-CoA reductase reaction, but not by squalene, a downstream product in the cholesterol synthesis branch. nih.gov At higher concentrations (20 μM), rosuvastatin has been found to inhibit voltage-gated Ca2+ channels, leading to a reduction in the exocytosis of insulin-containing granules. nih.gov
Diabetogenic Potential Mechanisms
The diabetogenic potential of rosuvastatin appears to stem from its direct effects on pancreatic β-cells, leading to impaired insulin secretion. researchgate.nete-dmj.org Several mechanisms have been proposed to explain how statins might increase the risk of type 2 diabetes. These include:
Impaired β-cell function: As detailed above, rosuvastatin can disrupt both basal and glucose-stimulated insulin secretion. nih.govresearchgate.net This includes impairing Ca2+ signaling within the β-cell. nih.gov
Increased insulin resistance: Some studies suggest that statins might influence insulin receptor signaling and glucose transporter expression, leading to insulin resistance in tissues like adipose, liver, and muscle. e-dmj.org
Inhibition of the mevalonate pathway: The inhibition of HMG-CoA reductase by rosuvastatin is a key factor. plos.org This not only affects cholesterol synthesis but also the production of other important molecules derived from the mevalonate pathway that are crucial for normal β-cell function. nih.gov
Erythrocyte Indices and Associated Cellular Responses
Rosuvastatin has been observed to exert several effects on erythrocytes, influencing their core physiological and biochemical properties. These changes extend from alterations in standard hematological indices to modifications of the cell membrane and its functions.
Research indicates that rosuvastatin treatment can lead to changes in erythrocyte indices. A prospective study in healthy, normocholesterolemic adults found that rosuvastatin administration was associated with a reduction in mean corpuscular hemoglobin concentration (MCHC), hemoglobin mass, and erythrocyte count. jci.orgnih.gov Concurrently, an increase in mean corpuscular volume (MCV) was noted, suggesting effects on both hemoglobin content and erythrocyte size. jci.orgnih.gov Another retrospective study involving patients on statin therapy, including rosuvastatin, reported a significant decrease in red cell distribution width (RDW), a measure of the variability in erythrocyte size. researchgate.netijcva.org
Table 1: Reported Effects of Rosuvastatin on Erythrocyte Indices
| Index | Reported Effect | Source |
|---|---|---|
| Mean Corpuscular Hemoglobin Concentration (MCHC) | Decrease | jci.org |
| Hemoglobin | Decrease | jci.org |
| Erythrocyte Count | Decrease | jci.org |
| Mean Corpuscular Volume (MCV) | Increase | jci.org |
| Red Cell Distribution Width (RDW) | Decrease | researchgate.netijcva.org |
At the cellular level, rosuvastatin interacts with the erythrocyte membrane, influencing its composition and function. Studies have reported that rosuvastatin can reduce the cholesterol content of the erythrocyte membrane. jci.orgresearchgate.net This alteration is linked to an increase in the membrane's fluidity and deformability. jci.orgnih.gov Improved deformability is a crucial factor for microcirculation, as it allows red blood cells to pass through narrow capillaries. nih.gov Furthermore, rosuvastatin has been shown to increase the activity of (Na⁺+K⁺)-ATPase in the erythrocyte membrane. researchgate.net
Rosuvastatin also modulates intracellular signaling pathways within erythrocytes, particularly those involving nitric oxide synthase (NOS). In-vitro studies have demonstrated that rosuvastatin significantly increases the phosphorylation and activity of erythrocyte NOS (RBC-NOS). nih.govresearchgate.net This leads to greater production of nitric oxide (NO), a key signaling molecule. nih.gov The enhanced RBC-NOS activity and subsequent NO production contribute directly to the observed increase in erythrocyte deformability. nih.govarchivesofmedicalscience.com This effect on the NO pathway may play an important role in the influence of rosuvastatin on microcirculation. nih.govarchivesofmedicalscience.com
The compound also exhibits antioxidant effects that protect erythrocytes. In an in-vitro study on blood from patients with sickle cell disease, rosuvastatin treatment led to a significant increase in the antioxidant glutathione (B108866) (GSH) and a reduction in lipid peroxidation products (thiobarbituric acid reactive species, TBARS). researchgate.netijpsr.com This antioxidant activity resulted in a significant reduction in hemolysis. researchgate.netijpsr.com Additionally, rosuvastatin has been shown to stabilize the human red blood cell membrane against hypotonicity-induced lysis in a concentration-dependent manner. acs.org
Table 2: Summary of Cellular Responses to Rosuvastatin
| Cellular Target/Process | Observed Effect of Rosuvastatin | Research Finding | Source |
|---|---|---|---|
| Erythrocyte Membrane | Cholesterol Content | Decrease | jci.orgnih.gov |
| Fluidity / Deformability | Increase | jci.orgnih.govnih.gov | |
| Enzyme Activity | (Na⁺+K⁺)-ATPase | Increase | researchgate.net |
| Erythrocyte Nitric Oxide Synthase (RBC-NOS) | Increase in phosphorylation and activity | nih.govresearchgate.net | |
| Oxidative Stress | Glutathione (GSH) | Increase | researchgate.netijpsr.com |
| Lipid Peroxidation (TBARS) | Decrease | nih.govresearchgate.netijpsr.com | |
| Cellular Integrity | Hemolysis | Decrease | researchgate.netijpsr.com |
| Membrane Stabilization | Increase | acs.org |
Pharmacokinetic Research and Disposition Profiling
Absorption Dynamics
The absorption of rosuvastatin (B1679574) from the gastrointestinal tract is a complex process influenced by multiple factors. Following oral administration, peak plasma concentrations are typically reached within 3 to 5 hours. fda.govcrestor.com
Bioavailability Determinants
The absolute oral bioavailability of rosuvastatin is approximately 20%. fda.govnih.gov This modest bioavailability is primarily attributed to a significant first-pass effect, where the drug is extensively taken up by the liver after absorption from the gut. drugbank.comnih.gov The estimated absorption of rosuvastatin is around 50%. nih.gov
Several transporter proteins play a crucial role in the intestinal absorption and subsequent systemic exposure of rosuvastatin. The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is an efflux transporter expressed in the intestine that limits the absorption of rosuvastatin. kjpp.neteur.nl Genetic variations in the ABCG2 gene can significantly impact rosuvastatin's pharmacokinetics. frontiersin.orgpharmgkb.org
The influx of rosuvastatin from the gut into enterocytes is also mediated by transporters, although this aspect is less characterized than its hepatic uptake. Monocarboxylic acid transporters (MCTs) have been suggested to play a role in the intestinal absorption of rosuvastatin. frontiersin.org
Impact of Gastrointestinal Environment on Absorption
The gastrointestinal environment, including pH and the presence of food, can influence the absorption of rosuvastatin. While rosuvastatin calcium is slightly soluble in water, its absorption is susceptible to the low pH of the stomach. researchreview.com.aumdpi.com
Changes in gastric pH, such as those caused by certain medications or surgical procedures, could potentially affect the dissolution and absorption of pH-sensitive drugs. eur.nlmdpi.com However, studies on the specific impact of altered gastric pH on rosuvastatin have not demonstrated a clinically significant effect on its bioavailability. lipid.org
Distribution Characteristics
Following absorption, rosuvastatin is distributed throughout the body, with a pronounced selectivity for the liver, its primary site of action. drugbank.comnih.gov
Hepatic Selectivity and Active Uptake Mechanisms
Rosuvastatin's high hydrophilicity contributes to its selective uptake into hepatocytes, the main cells of the liver. drugbank.comnih.gov This selective distribution is primarily mediated by active transport mechanisms. nih.govnih.gov
Several organic anion transporting polypeptides (OATPs) are responsible for the active transport of rosuvastatin into the liver. mpg.de The most significant of these is OATP1B1, encoded by the SLCO1B1 gene, which is estimated to be responsible for a large proportion of rosuvastatin's hepatic uptake. nih.govnih.govahajournals.org Other transporters involved include OATP1B3, OATP2B1, and the sodium-dependent taurocholate co-transporting polypeptide (NTCP). kjpp.netmpg.denih.gov
The active transport into hepatocytes leads to an enrichment of rosuvastatin in the liver, with concentrations being 8 to 25 times higher than in plasma. geneesmiddeleninformatiebank.nl This high hepatic concentration is crucial for its cholesterol-lowering efficacy. drugbank.com
Peripheral Tissue Distribution Dynamics
Due to its hydrophilic nature and active transport into the liver, rosuvastatin has limited penetration into extrahepatic tissues. nih.govnih.gov This characteristic is considered advantageous as it may limit potential side effects in peripheral tissues, such as muscle cells. nih.gov The penetration of statins into non-hepatic tissues generally occurs via passive diffusion and is related to their lipophilicity. nih.gov Rosuvastatin is less lipophilic than some other statins like atorvastatin (B1662188) and simvastatin. nih.gov
Volume of Distribution Analysis
The mean volume of distribution at steady-state (Vdss) for rosuvastatin is approximately 134 liters. drugbank.comnih.govfda.gov This value indicates extensive distribution of the drug into the tissues, consistent with its uptake into the liver. nih.gov Rosuvastatin is approximately 88-90% bound to plasma proteins, primarily albumin. drugbank.comfda.govdeopharma.org This binding is reversible and does not depend on the plasma concentration of the drug. drugbank.comfda.gov
Pharmacokinetic Parameters of Rosuvastatin
Transporters Involved in Rosuvastatin Disposition
Biotransformation and Metabolic Pathways
Rosuvastatin undergoes minimal metabolism in humans, with a significant portion of the administered dose being excreted as the unchanged parent drug. drugbank.comcrestor.compharmgkb.org This limited biotransformation is a key characteristic that distinguishes it from some other statins and contributes to its pharmacokinetic profile.
Cytochrome P450 Enzyme Involvement and Isozyme Specificity
The metabolism of rosuvastatin via the cytochrome P450 (CYP) system is not extensive. drugbank.comcrestor.com In vitro and in vivo studies have demonstrated that rosuvastatin is a poor substrate for most CYP isoenzymes. nih.gov The primary CYP isozyme with a role in its metabolism is CYP2C9, which is responsible for the formation of its major metabolite, N-desmethyl rosuvastatin. crestor.comfrontiersin.org To a lesser extent, CYP2C19 may also be involved. nih.gov Notably, rosuvastatin's clearance is not significantly dependent on metabolism by CYP3A4, a major enzyme involved in the metabolism of many other drugs, which reduces the potential for certain drug-drug interactions. fda.gov
Non-Cytochrome P450 Metabolic Routes
Beyond the limited involvement of the CYP450 system, rosuvastatin can also be metabolized through non-CYP pathways. Glucuronidation, a phase II metabolic process, has been identified as a route for rosuvastatin metabolism. Specifically, UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1 and UGT1A3, are involved in the formation of rosuvastatin lactone, a secondary and clinically inactive metabolite. frontiersin.orgnih.gov
Metabolite Identification and Activity Profiling
Approximately 10% of a radiolabeled dose of rosuvastatin is recovered as metabolites. drugbank.comcrestor.com The principal metabolite identified is N-desmethyl rosuvastatin. crestor.com However, this metabolite exhibits significantly reduced pharmacological activity compared to the parent compound. In vitro studies have shown that N-desmethyl rosuvastatin has approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of rosuvastatin. crestor.com Consequently, the parent compound, rosuvastatin, accounts for more than 90% of the circulating active HMG-CoA reductase inhibitor activity. crestor.com Another identified metabolite is rosuvastatin-5S-lactone, which is considered to be clinically inactive. drugbank.comnih.gov
Elimination and Excretion Routes
The primary route of elimination for rosuvastatin and its metabolites is through the feces, with a smaller fraction excreted in the urine.
Biliary and Fecal Excretion Pathways
Following oral administration, approximately 90% of the rosuvastatin dose is excreted in the feces, with the majority being the unchanged parent drug. drugbank.comcrestor.comresearchgate.net This indicates that biliary excretion is the predominant mechanism for rosuvastatin clearance. nih.govresearchgate.net The transport of rosuvastatin into the bile is a rapid and extensive process. nih.gov This hepatobiliary transport is facilitated by several efflux transporters located on the canalicular membrane of hepatocytes, including the Breast Cancer Resistance Protein (BCRP or ABCG2) and P-glycoprotein (P-gp or ABCB1). researchgate.netresearchgate.netnih.gov These transporters actively pump rosuvastatin from the liver cells into the bile, leading to its eventual elimination via the feces.
Renal Clearance Mechanisms
Renal excretion accounts for a smaller portion of rosuvastatin's total clearance. Approximately 10% of an administered dose is recovered in the urine. nih.govnih.gov After an intravenous dose, about 28% of the total body clearance is via the renal route. crestor.com The renal clearance of rosuvastatin is not solely dependent on glomerular filtration; active tubular secretion plays a significant role. nih.govalkemlabs.com This active process involves transporters on both the basolateral and apical membranes of the proximal tubule cells in the kidneys. The uptake from the blood into the tubular cells is rate-limiting and is primarily mediated by the Organic Anion Transporter 3 (OAT3). drugbank.comnih.gov Subsequently, rosuvastatin is secreted into the tubular lumen by apical efflux transporters, including Multidrug Resistance-Associated Protein 2 (MRP2), MRP4, and ABCG2, with a minor contribution from P-glycoprotein. nih.govresearchgate.net
Data Tables
Table 1: Key Enzymes and Transporters in Rosuvastatin Disposition
| Process | Key Proteins Involved | Function | Reference(s) |
| Metabolism | CYP2C9 | Formation of N-desmethyl rosuvastatin | crestor.comfrontiersin.org |
| CYP2C19 | Minor metabolic role | nih.gov | |
| UGT1A1, UGT1A3 | Formation of rosuvastatin lactone | frontiersin.orgnih.gov | |
| Biliary Excretion | BCRP (ABCG2), P-gp (ABCB1) | Efflux from hepatocytes into bile | researchgate.netresearchgate.netnih.gov |
| Renal Clearance | OAT3 | Basolateral uptake into proximal tubule cells | drugbank.comnih.gov |
| MRP2, MRP4, ABCG2, P-gp | Apical efflux into tubular lumen | nih.govresearchgate.net |
Table 2: Metabolites of Rosuvastatin and Their Activity
| Metabolite | Formation Pathway | Pharmacological Activity | Reference(s) |
| N-desmethyl rosuvastatin | CYP2C9-mediated oxidation | ~1/6 to 1/2 the activity of rosuvastatin | crestor.com |
| Rosuvastatin-5S-lactone | UGT-mediated glucuronidation | Clinically inactive | drugbank.comnih.gov |
Population Pharmacokinetics and Inter-Individual Variability
The pharmacokinetic profile of rosuvastatin, a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, exhibits notable inter-individual variability. This variability is influenced by several factors, including genetic makeup and the physiological state of the patient. Understanding these influences is critical for optimizing therapeutic outcomes.
Significant differences in the systemic exposure of rosuvastatin have been observed across various racial and ethnic groups. Pharmacokinetic studies have consistently demonstrated that individuals of Asian descent exhibit markedly higher plasma concentrations of rosuvastatin compared to Caucasian subjects. fda.govdrugbank.com
Research conducted in the United States revealed that systemic exposure to rosuvastatin is approximately two-fold higher in Asian subjects compared to a Caucasian control group. fda.gov Specifically, the average area under the plasma concentration-time curve (AUC) for rosuvastatin was found to be 64% to 84% higher, and the maximum plasma concentration (Cmax) was 70% to 98% higher in East Asian subgroups (including Chinese, Filipino, Korean, Vietnamese, and Japanese individuals) than in Caucasians. crestor.comresearchgate.netnih.gov Data for Asian-Indians showed an intermediate increase, with AUC and Cmax being 26% and 29% higher, respectively, compared to Caucasians. crestor.comresearchgate.netnih.gov In contrast, a population pharmacokinetic analysis found no clinically significant differences in pharmacokinetics among Caucasian, Hispanic, and Black or Afro-Caribbean groups. fda.govdrugbank.com
These racial differences in rosuvastatin exposure are largely attributed to genetic polymorphisms in genes encoding for drug transporters. crestor.com Key among these are the solute carrier organic anion transporter 1B1 (SLCO1B1) and the ATP-binding cassette subfamily G member 2 (ABCG2). crestor.comresearchgate.net Polymorphisms in these genes, such as the SLCO1B1 c.521T>C (Val174Ala) and ABCG2 c.421C>A (Gln141Lys) variants, are more prevalent in Asian populations and are associated with reduced transporter function, leading to increased systemic rosuvastatin concentrations. crestor.comresearchgate.netmedsafe.govt.nz For instance, individuals carrying the SLCO1B1 521C allele or the ABCG2 421A allele show higher rosuvastatin exposure. crestor.comresearchgate.net The missense variant Q141K in ABCG2, which is particularly frequent in some Asian subgroups like Filipinos, results in decreased efflux transporter activity and consequently, increased rosuvastatin exposure. medsafe.govt.nz
Interestingly, a study that controlled for these genetic variations found that when subjects were wild-type carriers for both SLCO1B1 and ABCG2 transporters, the pharmacokinetic differences between Asians and Caucasians were not significant. tandfonline.comnih.gov This suggests that these genetic polymorphisms are stronger predictors of rosuvastatin exposure than ethnicity alone. tandfonline.com
Table 1: Comparison of Rosuvastatin Pharmacokinetic Parameters in Different Ethnic Groups
| Ethnic Group | vs. Caucasian | AUC Increase | Cmax Increase |
|---|---|---|---|
| East Asian | 64-84% | 70-98% | |
| Asian-Indian | 26% | 29% | |
| Hispanic | No clinically relevant difference | No clinically relevant difference | |
| Black or Afro-Caribbean | No clinically relevant difference | No clinically relevant difference |
The degree of renal function significantly impacts the systemic exposure to rosuvastatin. While mild to moderate renal impairment has a limited effect on rosuvastatin plasma concentrations, severe renal impairment leads to a clinically significant increase in exposure. medsafe.govt.nzhres.ca
In a study evaluating subjects with varying degrees of renal impairment, those with severe impairment (Creatinine Clearance [CrCl] <30 mL/min) who were not undergoing hemodialysis exhibited an approximate 3-fold increase in rosuvastatin plasma concentration compared to healthy volunteers. medsafe.govt.nztandfonline.comhres.ca In contrast, subjects with mild (CrCl 50–80 mL/min/1.73 m2) to moderate (CrCl 30–50 mL/min/1.73 m2) renal disease showed plasma concentrations of rosuvastatin that were similar to those with normal renal function. medsafe.govt.nztandfonline.com A population pharmacokinetic model predicted that the apparent oral clearance (CL/F) of rosuvastatin was lower by 9.7% in mild renal impairment and 17% in moderate renal impairment relative to subjects with normal renal function. researchgate.net
For patients with end-stage renal disease (ESRD) on chronic hemodialysis, studies have shown that there is minimal accumulation of rosuvastatin with repeated once-daily dosing. The clearance of rosuvastatin and its metabolites via dialysis is minimal. nih.gov The geometric mean accumulation ratio for rosuvastatin in this population was found to be 1.37, which is similar to that observed in individuals with normal renal function. nih.gov
Table 2: Effect of Renal Impairment on Rosuvastatin Systemic Exposure
| Degree of Renal Impairment | Creatinine Clearance (CrCl) | Effect on Rosuvastatin Plasma Concentration |
|---|---|---|
| Mild | 50-80 mL/min/1.73 m² | Little to no significant influence |
| Moderate | 30-50 mL/min/1.73 m² | Little to no significant influence |
| Severe (not on hemodialysis) | <30 mL/min | ~3-fold increase compared to healthy volunteers |
| End-Stage Renal Disease (on hemodialysis) | N/A | Minimal accumulation with repeated dosing |
The pharmacokinetics of rosuvastatin are independent of the time of administration. fda.gov This is largely due to its long elimination half-life, which is approximately 19 to 20 hours. crestor.comijpbs.com
Studies comparing morning versus evening administration of rosuvastatin have found no significant differences in its pharmacokinetic profile or its pharmacodynamic effects on lipid levels. drugbank.comnih.govconsensus.app In one crossover trial, the steady-state Cmax values were 4.58 ng/mL for morning dosing versus 4.54 ng/mL for evening dosing, and the AUC(0,24 h) values were 40.1 ng·h/mL and 42.7 ng·h/mL, respectively. nih.gov Similarly, the reductions in LDL-cholesterol were comparable between morning (-41.3%) and evening (-44.2%) administration. nih.gov This allows for flexibility in dosing schedules, as the drug can be taken at any time of the day without compromising its efficacy. scirp.orgnih.gov
Table 3: Comparison of Morning vs. Evening Dosing of Rosuvastatin (10 mg)
| Pharmacokinetic Parameter | Morning Administration (07:00 h) | Evening Administration (18:00 h) |
|---|---|---|
| Cmax (ng/mL) | 4.58 | 4.54 |
| AUC(0,24 h) (ng·h/mL) | 40.1 | 42.7 |
| LDL-C Reduction | -41.3% | -44.2% |
Pharmacodynamics and Therapeutic Efficacy Research
Quantitative Lipid-Lowering Effects
Rosuvastatin (B1679574) exerts its primary effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. droracle.ai This inhibition leads to a cascade of effects that favorably alter the lipid profile.
Low-Density Lipoprotein Cholesterol Reduction Efficacy
Rosuvastatin is recognized as the most potent statin for reducing low-density lipoprotein cholesterol (LDL-C) levels. goodfellowunit.org Clinical trials have consistently demonstrated its superior efficacy compared to other statins. The STELLAR trial, for instance, showed that rosuvastatin at doses of 10–40 mg reduced LDL-C by 46–55%, which was significantly greater than reductions seen with atorvastatin (B1662188), simvastatin, and pravastatin (B1207561) at their respective dose ranges. nih.govgpnotebook.com Specifically, rosuvastatin 10mg resulted in an average LDL-C reduction of 46%, while atorvastatin 10mg achieved a 37% reduction. gpnotebook.com A comparative study found that rosuvastatin was significantly more effective than atorvastatin in lowering LDL cholesterol, with a 50.0% reduction for rosuvastatin compared to 39.9% for atorvastatin. healthcare-bulletin.co.uk Even at its lowest dose of 5 mg/day, rosuvastatin can lower LDL-C concentration by an average of 1.8 mmol/L. nih.gov
Comparative Efficacy of Statins in LDL-C Reduction
| Statin | Dose | Mean LDL-C Reduction |
|---|---|---|
| Rosuvastatin | 10-40 mg | 46-55% nih.gov |
| Atorvastatin | 10-80 mg | 37-51% nih.gov |
| Simvastatin | 10-40 mg | 28-39% nih.gov |
| Pravastatin | 10-40 mg | 20-30% nih.gov |
High-Density Lipoprotein Cholesterol Elevation Profiles
In addition to its potent LDL-C lowering effects, rosuvastatin also favorably modulates high-density lipoprotein cholesterol (HDL-C) levels. Studies have shown that rosuvastatin can increase HDL-C levels, a beneficial effect in reducing cardiovascular risk. droracle.ai The STELLAR trial reported that rosuvastatin increased HDL cholesterol by 8–10%. nih.gov Another study showed that rosuvastatin treatment resulted in a 13% increase in HDL cholesterol at 4 years. nih.gov Furthermore, research comparing high doses of rosuvastatin (40 mg) and atorvastatin (80 mg) found that rosuvastatin was significantly more effective in increasing the levels of large, protective HDL particles (α-1 and α-2). nih.gov Specifically, rosuvastatin increased α-1 HDL by 24% compared to 12% with atorvastatin. nih.gov
Triglyceride and Very Low-Density Lipoprotein Modulation
Rosuvastatin also demonstrates significant efficacy in reducing triglyceride and very low-density lipoprotein (VLDL) levels. The STELLAR trial showed that rosuvastatin decreased triglyceride levels by 20–26%. nih.gov Mechanistic studies have revealed that rosuvastatin reduces plasma lipids by inhibiting VLDL production in the liver. nih.gov A study in patients with metabolic syndrome found that rosuvastatin dose-dependently decreased the production and increased the catabolism of VLDL apolipoprotein C-III, leading to significant reductions in VLDL and triglyceride concentrations. nih.gov In hypertriglyceridemic patients, rosuvastatin 40 mg was found to reduce VLDL1 by 46% and VLDL2 by 42%. oup.com
Cardiovascular Risk Reduction Research
The lipid-modifying effects of rosuvastatin translate into a significant reduction in the risk of cardiovascular events. This has been demonstrated in both primary and secondary prevention settings.
Primary Prevention Strategies and Outcomes
In individuals without established cardiovascular disease, rosuvastatin has been shown to be effective in primary prevention. The landmark JUPITER trial investigated the use of rosuvastatin in apparently healthy individuals with normal LDL-C levels but elevated high-sensitivity C-reactive protein (hsCRP), an inflammatory marker. jwatch.orggpnotebook.com The trial was stopped early due to the significant benefits observed with rosuvastatin. jwatch.org Results showed a 44% reduction in the primary endpoint, which was a composite of major cardiovascular events. gpnotebook.comahajournals.org Specifically, rosuvastatin was associated with a 54% reduction in myocardial infarction and a 48% reduction in stroke. ahajournals.orgnih.gov The HOPE-3 study also demonstrated a 24% reduction in the risk of major adverse cardiovascular events (MACE) with rosuvastatin 10 mg in patients with intermediate cardiovascular risk. mdpi.com
Secondary Prevention and Cardiovascular Event Reduction
For individuals with established atherosclerotic cardiovascular disease, rosuvastatin plays a crucial role in secondary prevention. Lipid-lowering therapy, in general, leads to a significant reduction in cardiovascular events in this population. archivesofmedicalscience.com Studies have shown that intensive lipid-lowering with statins is beneficial. In patients who have experienced an acute coronary syndrome (ACS), initiating statin therapy is critical. While much of the early pivotal research in secondary prevention was conducted with other statins, the potent LDL-C lowering effects of rosuvastatin are considered to translate into significant cardiovascular event reduction. mdpi.comicrjournal.com Real-world data from a study of patients receiving rosuvastatin for primary and secondary prevention showed significant reductions in total cholesterol, triglycerides, and LDL cholesterol. nih.gov A retrospective study comparing rosuvastatin to atorvastatin suggested that rosuvastatin may be associated with a lower risk of all-cause mortality and major adverse cardiovascular events. tctmd.com
Beyond Lipid Lowering: Non-Cardiovascular Research Applications
While primarily known for its lipid-lowering effects, the therapeutic potential of rosuvastatin is being explored in various non-cardiovascular research areas. These investigations often focus on the pleiotropic effects of statins, which are independent of their impact on cholesterol levels.
Neurological Effects and Neuroprotection
Emerging research suggests that rosuvastatin may exert neuroprotective effects. Studies are investigating its potential in conditions such as stroke, Alzheimer's disease, and Parkinson's disease. The proposed mechanisms include anti-inflammatory actions, antioxidant properties, and improvement of endothelial function within the cerebral vasculature. Animal models of ischemic stroke have shown that rosuvastatin treatment can reduce infarct size and improve neurological outcomes. In the context of Alzheimer's disease, research is exploring whether rosuvastatin can modulate the production and clearance of amyloid-beta peptides, a hallmark of the disease. Further clinical trials are needed to fully elucidate the role of rosuvastatin in neuroprotection.
Bone Metabolism and Regeneration Research
The influence of rosuvastatin on bone metabolism is an active area of investigation. Some studies suggest that statins may have a beneficial effect on bone density and reduce the risk of fractures. The proposed mechanisms involve the stimulation of bone formation by promoting the differentiation of osteoblasts, the cells responsible for synthesizing new bone tissue. The SATURN-HIV (Stopping Atherosclerosis and Treating Unhealthy Bone With Rosuvastatin in HIV) trial, while primarily focused on cardiovascular risk, also included endpoints related to bone health. nih.gov Research in animal models has shown that local application of rosuvastatin can enhance bone regeneration in defects. These findings have prompted further investigation into the potential of rosuvastatin as an adjunct therapy in osteoporosis and for improving outcomes in bone grafting and implant dentistry.
Anti-Cancer Mechanisms and Applications
The potential anti-cancer properties of statins, including rosuvastatin, are being explored in preclinical and epidemiological studies. The proposed mechanisms are multifaceted and include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels that supply tumors). By inhibiting the synthesis of mevalonate (B85504), a precursor for cholesterol and other essential molecules, rosuvastatin can disrupt key cellular processes that are critical for cancer cell growth and survival. Research has investigated the effects of rosuvastatin in various cancer cell lines, including breast, prostate, and colon cancer, with some studies showing promising results in vitro. However, the clinical relevance of these findings is still under investigation, and large-scale clinical trials are needed to determine the role of rosuvastatin in cancer prevention or treatment.
Renal Protection and Nephropathy Models
The potential nephroprotective effects of rosuvastatin are being studied in various models of kidney disease. Chronic kidney disease is often associated with dyslipidemia and inflammation, both of which can be targeted by rosuvastatin. Research has shown that rosuvastatin can ameliorate renal injury in animal models of diabetic nephropathy and contrast-induced nephropathy. The proposed mechanisms include the reduction of oxidative stress, inflammation, and fibrosis within the kidneys. Clinical studies have also suggested that rosuvastatin may have a beneficial effect on renal function in patients with chronic kidney disease, although more research is needed to confirm these findings and establish the optimal therapeutic strategies.
Pulmonary Hypertension Modulation
Recent research has begun to explore the potential of rosuvastatin in the modulation of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. The rationale for this research stems from the anti-inflammatory, anti-proliferative, and endothelial-enhancing properties of statins. In animal models of pulmonary hypertension, rosuvastatin has been shown to attenuate the development of the disease by reducing vascular remodeling and inflammation in the pulmonary arteries. These preclinical findings have generated interest in the potential therapeutic application of rosuvastatin for this serious condition, but clinical data in humans is still limited.
Effects on Myocardial Remodeling and Fibrosis
Rosuvastatin has been investigated for its potential to mitigate adverse myocardial remodeling and fibrosis, processes central to the progression of various cardiac diseases, including heart failure and the recovery period following myocardial infarction. Research, spanning animal models and human clinical trials, has explored its effects on cardiac structure, function, and the molecular mediators of fibrosis.
Clinical studies have demonstrated that rosuvastatin can attenuate ventricular remodeling, particularly in patients following a ST-segment elevation myocardial infarction (STEMI). dovepress.comnih.gov Treatment with rosuvastatin has been associated with improvements in key echocardiographic parameters. These include a significant increase in Left Ventricular Ejection Fraction (LVEF) and decreases in Left Ventricular End-Systolic Diameter (LVESD), Left Ventricular End-Diastolic Volume (LVEDV), and Left Ventricular End-Systolic Volume (LVESV). dovepress.comnih.gov
The mechanisms underlying these benefits appear linked to rosuvastatin's influence on the balance of extracellular matrix turnover. Ventricular remodeling is closely associated with the activity of matrix metalloproteinases (MMPs) and their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). dovepress.com An imbalance, particularly an excessive increase in MMP activity (like MMP-9) or a reduction in TIMP activity, can lead to pathological collagen degradation and subsequent myocardial fibrosis. dovepress.com
Research in STEMI patients shows that rosuvastatin treatment can lead to a significant reduction in the serum levels of markers associated with fibrosis and cardiac stress, such as Matrix Metalloproteinase-9 (MMP-9), Galectin-3 (Gal-3), and N-terminal pro-B-type natriuretic peptide (NT-proBNP). dovepress.comdovepress.com Concurrently, levels of Tissue Inhibitor of Metalloproteinases-4 (TIMP-4) have been observed to increase. dovepress.comdovepress.com This modulation of the MMP/TIMP system suggests a mechanism for preventing the excessive breakdown and subsequent fibrotic repair of the cardiac matrix. dovepress.com
Animal models of hypertension and myocardial infarction further support these findings. In rats with hypertensive heart disease, rosuvastatin has been shown to attenuate myocardial fibrosis and left ventricular stiffness. researchgate.net Studies in rat models of myocardial infarction have also indicated that rosuvastatin can reduce the level of myocardial fibrosis by alleviating the inflammatory response. nih.gov The proposed mechanisms from animal studies are varied, including the inhibition of specific signaling pathways like the AT1 Receptor-PKCβ2/α-ERK-c-fos pathway, which is involved in cardiac hypertrophy and fibrosis. nih.gov Furthermore, in vitro research using cardiac fibroblasts demonstrated that rosuvastatin could inhibit angiotensin II-induced increases in collagen levels and fibroblast proliferation, and reduce the expression of key pro-fibrotic signaling molecules like Transforming growth factor-β1 (TGF-β1) and Heat shock protein 47 (HSP47). spandidos-publications.com
However, the clinical evidence is not uniformly positive. In a study on patients with dilated cardiomyopathy, a six-month treatment with rosuvastatin did not significantly improve left ventricular ejection fraction or other measures of LV function and size compared to placebo, despite effectively lowering cholesterol. plos.orgresearchgate.net The effect on markers of extracellular matrix remodeling in this patient group was also modest. plos.org Similarly, large-scale clinical trials in patients with established heart failure (CORONA and GISSI-HF) found a neutral effect of rosuvastatin on major clinical outcomes, and beneficial effects on cardiac remodeling were not observed. frontiersin.org One sub-study even reported an increase in serum collagen markers in the statin-treated group. frontiersin.org
These divergent findings suggest that the efficacy of rosuvastatin in preventing myocardial remodeling and fibrosis may be dependent on the specific patient population and the underlying pathology. Its benefits appear more pronounced in the acute phase after a myocardial infarction compared to chronic, stable heart failure.
Detailed Research Findings
A clinical study involving patients with ST-segment elevation myocardial infarction (STEMI) compared the effects of different rosuvastatin regimens on markers of ventricular remodeling and cardiac function over 8 weeks. The results indicated a dose-dependent benefit. dovepress.com
Table 1: Effects of Rosuvastatin on Cardiac Function and Remodeling Markers in STEMI Patients
Change in parameters after 8 weeks of treatment. Data are presented as mean ± SD.
| Parameter | Conventional-Dose Rosuvastatin (10 mg/d) | High-Dose Rosuvastatin (20 mg/d) |
| LVEF (%) | 52.52 ± 6.28 | 57.62 ± 7.76 |
| LVEDV (ml) | 89.85 ± 8.49 | 85.63 ± 9.14 |
| LVESV (ml) | 51.84 ± 9.73 | 46.11 ± 7.74 |
| MMP-9 (ng/mL) | 238.83 ± 35.85 | 184.55 ± 42.09 |
| Gal-3 (ng/mL) | 3.87 ± 0.34 | 2.90 ± 0.28 |
| TIMP-4 (ng/mL) | 72.71 ± 7.10 | 82.46 ± 6.95 |
| Source: Adapted from a study on high-dose rosuvastatin effects in STEMI patients. dovepress.com |
Another comparative study evaluated high-intensity rosuvastatin against high-intensity atorvastatin in STEMI patients over a 3-month period. The findings suggested that rosuvastatin had a superior effect on certain markers of inflammation and fibrosis, as well as on cardiac function. researchgate.netnih.gov
Table 2: Comparative Effects of Rosuvastatin and Atorvastatin on Ventricular Remodeling
Parameters after 3 months of treatment. Data are presented as mean ± SD or median [Interquartile Range].
| Parameter | Atorvastatin (40 mg) | Rosuvastatin (20 mg) | P-value |
| MMP-9 (ng/L) | 130 ± 42 | 104 ± 33 | 0.003 |
| LVEF (%) | 43.5 ± 11 | 48.5 ± 9 | 0.029 |
| LVEDV (ml) | 134 [100/150] | 101 [81/135] | 0.041 |
| LVESV (ml) | 73 [52/92] | 53 [37/75] | 0.033 |
| Source: Adapted from a comparative study of rosuvastatin and atorvastatin in STEMI patients. researchgate.netnih.gov |
Pharmacogenomics and Individualized Response
Genetic Determinants of Rosuvastatin (B1679574) Pharmacokinetics
The pharmacokinetic profile of rosuvastatin, which is characterized by its absorption, distribution, metabolism, and excretion, is heavily influenced by the function of various transporter proteins. These proteins, encoded by specific genes, facilitate the movement of rosuvastatin into and out of cells, particularly hepatocytes, the primary site of action for the drug. Polymorphisms—variations in the DNA sequence—within these genes can lead to altered transporter function, which in turn affects the concentration of rosuvastatin in the bloodstream and its access to the therapeutic target.
Transporter Gene Polymorphisms
Genetic variations in transporter genes are a major determinant of the inter-individual variability in rosuvastatin exposure and response. Several key transporters are involved in the disposition of rosuvastatin, and polymorphisms in their corresponding genes can have significant clinical implications.
The solute carrier organic anion transporter family member 1B1 (SLCO1B1), which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), is a critical transporter for the hepatic uptake of rosuvastatin from the blood. uniprot.orgnih.gov Genetic variations in SLCO1B1 can significantly impact the plasma concentrations of the drug.
The most extensively studied polymorphism in SLCO1B1 is the c.521T>C (rs4149056) variant. frontiersin.org The presence of the 'C' allele at this position leads to a decrease in the transporter's function. utupub.fi Consequently, individuals carrying the c.521TC or c.521CC genotypes exhibit reduced hepatic uptake of rosuvastatin, leading to higher plasma concentrations. researchgate.netfrontiersin.orgresearchgate.net Studies have shown that the area under the plasma concentration-time curve (AUC) for rosuvastatin can be significantly higher in individuals with the c.521CC genotype compared to those with the wild-type c.521TT genotype. nih.gov For instance, one study reported that rosuvastatin's AUC was 65% higher in individuals with the c.521CC genotype compared to those with the c.521TT genotype. nih.gov Another study in a pediatric population found that the rosuvastatin AUC was 1.4-fold and 2.2-fold higher in participants with the c.521TC and c.521CC genotypes, respectively, compared to those with the c.521TT genotype. frontiersin.org This increased systemic exposure due to the c.521T>C polymorphism has been associated with a diminished low-density lipoprotein cholesterol (LDL-C) lowering response. researchgate.netresearchgate.net One study observed a 15.70% and 42.14% diminished LDL-C reduction in carriers of the c.521TC and c.521CC genotypes, respectively, compared to the c.521TT genotype. researchgate.netresearchgate.net
Another common polymorphism in SLCO1B1 is c.388A>G (rs2306283). While its effect is generally considered less pronounced than that of c.521T>C, some studies have shown that the c.388A>G polymorphism can also influence rosuvastatin's pharmacokinetics and lipid-lowering effects. researchgate.netresearchgate.net For example, a study reported a 20.50% and 29.40% lesser LDL-C lowering effect in heterozygous and homozygous mutant carriers of the c.388A>G polymorphism, respectively. researchgate.netresearchgate.net
The combination of these variants into haplotypes, such as SLCO1B1 *15, which contains both the c.388G and c.521C alleles, has been associated with decreased rosuvastatin uptake in functional studies. utupub.fi
| SLCO1B1 Variant | Effect on Rosuvastatin Pharmacokinetics | Clinical Impact |
| c.521T>C (rs4149056) | Increased plasma concentration (AUC and Cmax) researchgate.netfrontiersin.orgnih.gov | Diminished LDL-C reduction researchgate.netresearchgate.net |
| c.388A>G (rs2306283) | Less pronounced effect, but can contribute to altered pharmacokinetics researchgate.netresearchgate.net | Reduced LDL-C lowering effect researchgate.netresearchgate.net |
| *Haplotype 15 | Decreased rosuvastatin uptake utupub.fi | Contributes to increased systemic exposure |
This table provides a summary of the impact of key SLCO1B1 variants on rosuvastatin.
The ATP-binding cassette sub-family G member 2 (ABCG2) gene encodes the breast cancer resistance protein (BCRP), an efflux transporter that plays a significant role in the biliary excretion of rosuvastatin and its metabolites. uniprot.org Polymorphisms in ABCG2 can therefore affect the elimination of rosuvastatin from the body.
A key functional variant in the ABCG2 gene is c.421C>A (p.Gln141Lys; rs2231142). researchgate.net The 'A' allele at this position results in a BCRP transporter with decreased function. researchgate.net This reduced efflux activity leads to increased systemic exposure to rosuvastatin. uniprot.org Individuals with the c.421CA or c.421AA genotypes have been shown to have a significantly higher area under the curve (AUC) and maximum plasma concentration (Cmax) of rosuvastatin compared to those with the wild-type c.421CC genotype. uniprot.orgnih.gov A meta-analysis revealed that the AUC and Cmax were increased by approximately 50% in carriers of the 'A' allele. researchgate.net Another study reported that rosuvastatin exposure (AUC) was 144% greater in those with the c.421AA genotype than in those with the c.421CC genotype. nih.gov
This increased systemic exposure due to the ABCG2 c.421C>A polymorphism has been linked to an enhanced LDL-C lowering response, likely due to higher hepatic exposure to the drug. nih.gov The Clinical Pharmacogenetics Implementation Consortium (CPIC) has issued guidelines that recommend considering a lower starting dose of rosuvastatin for individuals with the ABCG2 poor function phenotype (c.421AA). frontiersin.orgnih.gov
| ABCG2 Variant | Effect on Rosuvastatin Pharmacokinetics | Functional Impact |
| c.421C>A (rs2231142) | Increased plasma concentration (AUC and Cmax) uniprot.orgresearchgate.netnih.gov | Decreased BCRP efflux activity researchgate.net |
This table summarizes the influence of the ABCG2 c.421C>A variant on rosuvastatin.
The solute carrier organic anion transporter family member 2B1 (SLCO2B1), which encodes the organic anion transporting polypeptide 2B1 (OATP2B1), is another transporter involved in the hepatic uptake of rosuvastatin, although its role is considered secondary to OATP1B1. utupub.fi
Research into the impact of SLCO2B1 variants on rosuvastatin pharmacokinetics has yielded some interesting findings. The c.1457C>T (rs2306168) single nucleotide variation has been associated with a decreased area under the plasma concentration-time curve (AUC) of rosuvastatin. nih.govutupub.finih.gov One comprehensive pharmacogenomic study reported that the SLCO2B1 c.1457C/T genotype was associated with a 28% decrease in rosuvastatin AUC. nih.govnih.gov In vitro studies have also shown that the c.1457C>T variant has reduced transport activity for rosuvastatin. frontiersin.org
Another variant, c.935G>A (rs12422149), has been investigated for its effect on rosuvastatin's efficacy. A study in healthy adults with elevated LDL-C found that individuals with the SLCO2B1 c.935G>A variant had a less effective response to rosuvastatin in lowering LDL and apoprotein B levels. researchgate.netnih.gov However, other studies have not found a significant association between this variant and rosuvastatin plasma concentrations. frontiersin.orgfrontiersin.org
| SLCO2B1 Variant | Effect on Rosuvastatin Pharmacokinetics/Efficacy | Functional Impact |
| c.1457C>T (rs2306168) | Decreased rosuvastatin AUC nih.govutupub.finih.gov | Reduced transport activity in vitro frontiersin.org |
| c.935G>A (rs12422149) | Reduced lipid-lowering efficacy researchgate.netnih.gov | Inconsistent effects on plasma concentrations frontiersin.orgfrontiersin.org |
This table outlines the effects of key SLCO2B1 variants on rosuvastatin.
Besides OATP1B1, BCRP, and OATP2B1, other transporters are involved in the disposition of rosuvastatin, although their contributions and the clinical significance of their genetic variants are less well-defined.
The sodium-dependent taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is another transporter that can mediate the uptake of rosuvastatin into hepatocytes. uniprot.org However, the impact of SLC10A1 polymorphisms on rosuvastatin pharmacokinetics is not as extensively studied as that of SLCO1B1.
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux transporter found in various tissues, including the intestine and liver. While rosuvastatin is a substrate of P-gp, the influence of ABCB1 polymorphisms on its pharmacokinetics appears to be less significant compared to the effects of SLCO1B1 and ABCG2 variants. One study in healthy Chinese volunteers suggested that ABCB1 polymorphisms (C1236T, G2677T/A, and C3435T) and haplotypes are determinants of inter-subject variability in rosuvastatin pharmacokinetics. nih.gov
Metabolism-Related Gene Polymorphisms (e.g., CYP2C9, NAT2)
Rosuvastatin undergoes minimal metabolism, with only about 10% of the dose being metabolized. uniprot.org The primary cytochrome P450 enzyme involved in this limited metabolism is CYP2C9, which forms the N-desmethyl rosuvastatin metabolite. uniprot.org
N-acetyltransferase 2 (NAT2) is an enzyme involved in phase II metabolism. One study investigated the potential role of NAT2 polymorphisms in rosuvastatin pharmacokinetics. uniprot.org The study found that individuals who were slow acetylators, as determined by their NAT2 genotype, had a significant increase in the elimination half-life of rosuvastatin. uniprot.org However, this finding requires further investigation to establish its clinical relevance.
Genetic Determinants of Rosuvastatin Pharmacodynamics and Efficacy
The pharmacodynamics of rosuvastatin, specifically its ability to lower low-density lipoprotein cholesterol (LDL-C), is modulated by genetic variations in several key pathways. These genetic differences contribute to the wide range of responses observed among patients receiving the same dosage of the drug.
Genetic polymorphisms in genes integral to lipid metabolism play a significant role in determining how effectively rosuvastatin lowers cholesterol. researchgate.net
APOE (Apolipoprotein E): Variations in the APOE gene are associated with differing LDL-C reduction in response to rosuvastatin therapy. researchgate.netslideshare.net
LDLR (Low-Density Lipoprotein Receptor): The LDLR gene is fundamental to cholesterol homeostasis. Polymorphisms in this gene can affect the efficacy of rosuvastatin. researchgate.net
LPA (Lipoprotein(a)): Genetic variants at the LPA locus have been identified as being associated with the extent of LDL-C reduction in individuals treated with rosuvastatin. researchgate.netslideshare.net
PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9): The PCSK9 gene is a key regulator of LDLR levels. Genetic variations in PCSK9 are linked to both baseline LDL-C levels and the response to rosuvastatin. researchgate.netslideshare.net
HMGCR (3-hydroxy-3-methylglutaryl-CoA reductase): As the direct target of statins, variations in the HMGCR gene can influence the lipid-lowering response to rosuvastatin. researchgate.netnih.gov
The relationship between specific genetic variants (genotype) and the observable lipid-lowering effects (phenotype) of rosuvastatin is an area of active research.
A genome-wide association study (GWAS) identified that single nucleotide polymorphisms (SNPs) in ABCG2, LPA, and APOE were significantly associated with LDL-C reduction in patients taking rosuvastatin. ahajournals.org Another key gene, SLCO1B1, which is involved in the transport of statins into the liver, also shows polymorphisms that affect rosuvastatin's efficacy. nih.goveuropeanreview.org Specifically, variants in SLCO1B1 can lead to altered plasma concentrations of the drug, thereby influencing its lipid-lowering effect. nih.goveuropeanreview.org For instance, a study on a Pakistani population showed that individuals with certain SLCO1B1 genotypes had a diminished LDL-C reduction in response to rosuvastatin. nih.gov
In a study involving patients with acute myocardial infarction, an enhanced response to rosuvastatin was observed in individuals with variant genotypes of CYP3A5 or BCRP (ABCG2). ahajournals.org Patients carrying at least one variant allele in either of these genes were more likely to achieve their LDL-C target. ahajournals.org
The following table summarizes the association of key genes with rosuvastatin response:
Table 1: Genetic Variants and Rosuvastatin Lipid Response| Gene | Variant/Allele | Effect on Rosuvastatin Response |
|---|---|---|
| ABCG2 | rs2231142 (T allele) | Associated with a greater reduction in LDL-C. pharmgkb.org |
| LPA | rs10455872 | Associated with LDL-C reduction. ahajournals.org |
| APOE | - | Variants are associated with LDL-C lowering response. slideshare.netahajournals.org |
| PCSK9 | - | Variants are associated with LDL-C reduction. slideshare.netahajournals.org |
| SLCO1B1 | c.521T>C | Diminished LDL-C reduction with the C allele. nih.goveuropeanreview.org |
| CYP3A5 | Variant genotype | Enhanced response to rosuvastatin. ahajournals.org |
Pharmacogenomic Basis of Adverse Drug Reactions
Genetic factors are also critical in determining an individual's susceptibility to adverse drug reactions (ADRs) from rosuvastatin, particularly statin-associated musculoskeletal symptoms (SAMS).
SAMS are the most frequently reported side effects of statin therapy and can range from myalgia to more severe conditions like myopathy and rhabdomyolysis. ahajournals.org Genetic predisposition plays a significant role in the development of SAMS.
Several candidate genes have been investigated for their association with rosuvastatin-induced myopathy.
SLCO1B1: The most consistently reported genetic variant associated with SAMS is in the SLCO1B1 gene. ahajournals.org This gene encodes a transporter protein responsible for the uptake of statins into the liver. researchgate.net Reduced function of this transporter due to genetic variants can lead to increased plasma concentrations of rosuvastatin, thereby increasing the risk of myopathy. nih.govresearchgate.net
ABCG2: This gene encodes an efflux transporter that influences the absorption and disposition of rosuvastatin. researchgate.net Variants in ABCG2 can alter systemic exposure to the drug and contribute to the risk of SAMS. researchgate.net
CYP2C9: As a phase I drug-metabolizing enzyme, CYP2C9 is involved in the oxidation of some statins. researchgate.net Genetic variations in this gene can affect rosuvastatin metabolism and potentially increase the risk of adverse effects. researchgate.net
Genes related to inherited myopathies: In a case of rosuvastatin-induced rhabdomyolysis, whole-exome sequencing identified potentially pathogenic variants in genes such as CYP2C19, NPC1L1, and OBSCN. nih.govnih.govtandfonline.com This suggests that individuals with underlying genetic predispositions to muscle disorders may be at a higher risk for severe SAMS. nih.govmdpi.com Other genes implicated in inherited myopathies that could increase susceptibility to SAMS include CACNA1S, CPT2, LPIN1, and PYGM. mdpi.com
The following table details candidate genes and their association with SAMS:
Table 2: Candidate Genes for Rosuvastatin-Associated Musculoskeletal Symptoms| Gene | Role | Association with SAMS |
|---|---|---|
| SLCO1B1 | Hepatic uptake transporter | Variants lead to increased rosuvastatin levels and higher risk of myopathy. ahajournals.orgnih.gov |
| ABCG2 | Efflux transporter | Variants can increase systemic exposure and risk of SAMS. researchgate.net |
| CYP2C9 | Drug metabolism | Variants may alter rosuvastatin metabolism, increasing risk of ADRs. researchgate.net |
| LILRB5 | Immune receptor | A variant has been associated with myalgia in both rosuvastatin and placebo groups. nih.gov |
| CACNA1S | Calcium channel | Rare variants may increase risk of myopathy with statin exposure. mdpi.com |
| OBSCN | Myopathy-related | A rare variant was identified in a case of rosuvastatin-induced rhabdomyolysis. nih.govtandfonline.com |
The genetic risk for SAMS is often not due to a single gene but rather the cumulative effect of multiple genetic variants. This has led to the development of polygenic risk scores (PRS) to better predict an individual's susceptibility.
A PRS combines the effects of many genetic variants to estimate an individual's risk for a particular condition. Studies have shown that a PRS can identify individuals at a higher risk of atherosclerosis who may derive greater benefit from statin therapy. samev-dz.com In the context of SAMS, a PRS could potentially identify patients at an increased risk of developing muscle-related side effects.
The development of SAMS can be viewed as a complex trait influenced by multiple genes and their interactions. For example, a case study of rosuvastatin-induced rhabdomyolysis revealed 19 different genetic variations in genes related to drug metabolism and inherited myopathies, highlighting the polygenic nature of this severe adverse reaction. nih.govnih.gov This complex interplay of genetic factors underscores the importance of a holistic, multi-gene approach to understanding and predicting SAMS. nih.gov Research is ongoing to develop and validate PRS for SAMS to aid in personalized treatment decisions with rosuvastatin. ahajournals.org
Genetic Susceptibility to Statin-Associated Musculoskeletal Symptoms (SAMS)
Clinical Pharmacogenetics Implementation Guidelines and Their Evidential Basis
To guide the clinical application of pharmacogenomic data, the Clinical Pharmacogenetics Implementation Consortium (CPIC) has issued guidelines for statin therapy, including rosuvastatin. mdpi.compharmgkb.org The 2022 CPIC guideline update provides recommendations for rosuvastatin based on genotypes of SLCO1B1 and ABCG2. pharmgkb.orgpharmgkb.org These guidelines aim to optimize statin therapy by reducing the risk of statin-associated musculoskeletal symptoms (SAMS). pharmgkb.org
The recommendations are primarily based on strong evidence from pharmacokinetic studies demonstrating that certain genetic variants lead to increased systemic exposure (Area Under the Curve, AUC) of rosuvastatin. mdpi.compharmgkb.orgg-standaard.nl
SLCO1B1: This gene encodes the hepatic influx transporter OATP1B1, which is crucial for the uptake of rosuvastatin into the liver. g-standaard.nleuropeanreview.org Variants like c.521T>C (rs4149056) lead to decreased or poor transporter function, resulting in higher plasma concentrations of rosuvastatin and an increased risk for SAMS. mdpi.comeuropeanreview.orghee.nhs.uk
ABCG2: This gene encodes the efflux transporter BCRP, which limits the absorption of rosuvastatin in the gut and facilitates its biliary excretion. hee.nhs.uktandfonline.com The c.421C>A (rs2231142) variant results in a poor-functioning transporter, which has been shown to increase rosuvastatin plasma concentrations by as much as 144% in homozygous individuals (AA genotype) compared to wild-type (CC genotype). pharmgkb.orgtandfonline.comnih.gov
The CPIC guideline provides a "strong" classification of recommendation for prescribing rosuvastatin based on SLCO1B1 and ABCG2 phenotypes. pharmgkb.org For individuals with poor function in either SLCO1B1 or ABCG2, a lower starting dose or the consideration of an alternative statin is recommended to mitigate the risk associated with high drug exposure. pharmgkb.org
Table 1: CPIC Recommendations for Rosuvastatin Dosing Based on SLCO1B1 and ABCG2 Phenotypes
| Gene | Phenotype | Genotype Examples | Implications for Rosuvastatin | Therapeutic Recommendation |
| SLCO1B1 | Normal function | 1/1 | Typical rosuvastatin exposure and myopathy risk. | Prescribe desired starting dose and adjust based on disease-specific guidelines. |
| Decreased function | 1/5, 1/15 | Increased rosuvastatin exposure compared to normal function. | Prescribe desired starting dose. Be aware of increased myopathy risk, especially at doses >20mg. | |
| Poor function | 5/5, 5/15 | Increased rosuvastatin exposure compared to normal function. | Prescribe a starting dose of ≤20mg. If higher dose is needed, consider combination therapy. | |
| ABCG2 | Normal function | c.421CC | Normal rosuvastatin exposure. | Prescribe desired starting dose and adjust based on disease-specific guidelines. |
| Decreased function | c.421CA | Increased rosuvastatin exposure compared to normal function; unknown myopathy risk. | Prescribe desired starting dose and adjust based on disease-specific guidelines. | |
| Poor function | c.421AA | Increased rosuvastatin exposure compared to normal function; unknown myopathy risk; increased lipid-lowering effects. | Prescribe a starting dose of ≤20mg. If higher dose is needed, consider an alternative statin or combination therapy. | |
| Combined | ABCG2 Poor Function and SLCO1B1 Poor/Decreased Function | - | Markedly increased rosuvastatin exposure. | Prescribe a starting dose of ≤10mg. |
Source: Adapted from the 2022 CPIC Guideline for statins. pharmgkb.org
Population-Specific Pharmacogenomic Profiles
The frequencies of key pharmacogenetic variants affecting rosuvastatin disposition vary significantly across different global populations, leading to interethnic differences in drug response and risk. researchgate.nettandfonline.com
The most striking differences are observed for the ABCG2 c.421C>A (rs2231142) polymorphism. tandfonline.comtandfonline.com This variant, which leads to reduced transporter function and higher rosuvastatin exposure, is significantly more prevalent in individuals of Asian descent. nih.govtandfonline.com This genetic difference is a primary contributor to the well-documented observation that rosuvastatin plasma concentrations (Cmax and AUC) are consistently about two-fold higher in Asian subjects compared to Caucasian subjects. tandfonline.comtandfonline.com
Frequencies for the SLCO1B1 c.521T>C (rs4149056) variant also differ by ethnicity. It is most common in Caucasian populations and less frequent in Asian and African populations. tandfonline.comtandfonline.com The low frequency of both the SLCO1B1 c.521T>C and ABCG2 c.421C>A variants in African populations suggests that these specific polymorphisms play a lesser role in rosuvastatin pharmacokinetic variability in this group. tandfonline.comtandfonline.com Research has identified other, African-specific variants that may be more relevant for predicting rosuvastatin response in these populations, highlighting the need for population-specific pharmacogenetic studies. researchgate.nettandfonline.com
Table 2: Approximate Allele Frequencies of Key Rosuvastatin-Related Genetic Variants in Different Populations
| Gene Variant | Population | Approximate Allele Frequency | Implication |
| ABCG2 c.421C>A | Asian | 29% - 38% | Higher prevalence of increased rosuvastatin exposure. nih.govtandfonline.com |
| Caucasian | 15% - 17% | Intermediate prevalence. nih.govtandfonline.com | |
| African | 0.2% - 5% | Low prevalence; variant plays a minor role. tandfonline.comtandfonline.com | |
| SLCO1B1 c.521T>C | Caucasian | ~20% | Higher prevalence of increased rosuvastatin exposure. tandfonline.com |
| Asian | ~15% | Intermediate prevalence. tandfonline.com | |
| African | 0% - 13% (heterogeneous) | Low and variable prevalence. tandfonline.comtandfonline.com |
Source: Data compiled from multiple pharmacogenetic studies. nih.govtandfonline.comtandfonline.com
Drug Interaction Research and Molecular Mechanisms
Transporter-Mediated Drug-Drug Interactions
The pharmacokinetics of rosuvastatin (B1679574) are significantly governed by the activity of uptake and efflux transporters in the liver and intestines. medscape.comnih.gov Inhibition or induction of these transporters by co-administered drugs can lead to clinically significant changes in rosuvastatin plasma concentrations.
Inhibition/Induction of Hepatic Uptake Transporters (OATP1B1, OATP1B3, NTCP)
The uptake of rosuvastatin from the blood into hepatocytes is a critical step for its therapeutic effect and is predominantly mediated by the organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as the sodium-taurocholate co-transporting polypeptide (NTCP). koreamed.orgkjpp.netnih.govfrontiersin.orgsimulations-plus.com
Inhibition of these transporters can lead to increased systemic exposure to rosuvastatin. For instance, the immunosuppressant cyclosporine is a potent inhibitor of OATP1B1 and OATP1B3, and its co-administration with rosuvastatin has been shown to significantly increase rosuvastatin's area under the curve (AUC) and maximum concentration (Cmax). medscape.comkoreamed.orgnih.govnih.gov Mechanistic studies have indicated that the interaction with cyclosporine is primarily driven by the inhibition of these hepatic uptake transporters. nih.gov Similarly, the antiretroviral protease inhibitors atazanavir (B138) and lopinavir (B192967) have been shown to inhibit OATP1B1, OATP1B3, and NTCP, contributing to increased rosuvastatin levels. nih.gov
Genetic variations in the genes encoding these transporters, such as SLCO1B1, can also impact rosuvastatin pharmacokinetics.
Table 1: Impact of OATP Inhibition on Rosuvastatin Exposure
| Inhibitor | Transporters Inhibited | Effect on Rosuvastatin |
|---|---|---|
| Cyclosporine | OATP1B1, OATP1B3, NTCP | Significant increase in AUC and Cmax medscape.comkoreamed.orgnih.govnih.gov |
| Atazanavir | OATP1B1, OATP1B3, NTCP | Increased rosuvastatin levels nih.gov |
| Lopinavir | OATP1B1, OATP1B3, NTCP | Increased rosuvastatin levels nih.gov |
| Gemfibrozil (B1671426) | OATP1B1 | Moderate increase in AUC simulations-plus.comnih.gov |
Modulation of Efflux Transporters (ABCG2, P-glycoprotein, ABCB11, ABCC4, ABCG8)
Efflux transporters, primarily located on the canalicular membrane of hepatocytes and the apical membrane of enterocytes, play a crucial role in the elimination of rosuvastatin and its metabolites from the body. nih.gov The breast cancer resistance protein (BCRP or ABCG2) is a key efflux transporter involved in both the intestinal absorption and biliary excretion of rosuvastatin. koreamed.orgkjpp.netnih.govahajournals.org
Inhibition of BCRP can lead to increased rosuvastatin exposure. For example, clopidogrel (B1663587) and its metabolites are inhibitors of BCRP-mediated rosuvastatin transport. frontiersin.org Some studies suggest that the interaction between telmisartan (B1682998) and rosuvastatin is primarily mediated by the inhibition of the BCRP transporter rather than OATP1B1/1B3. koreamed.orgkjpp.net
P-glycoprotein (P-gp or ABCB1), while not a primary transporter for rosuvastatin, may have some involvement in its disposition. tandfonline.comucl.ac.be Other efflux transporters like the bile salt export pump (BSEP or ABCB11), multidrug resistance-associated protein 4 (MRP4 or ABCC4), and ABCG8 have also been implicated in rosuvastatin transport, and genetic variations in these transporters could potentially influence drug response and toxicity. nih.govresearchgate.net
Table 2: Role of Efflux Transporters in Rosuvastatin Disposition
| Transporter | Location | Role in Rosuvastatin Disposition | Known Inhibitors/Interacting Drugs |
|---|---|---|---|
| ABCG2 (BCRP) | Intestine, Liver | Limits intestinal absorption, mediates biliary excretion koreamed.orgkjpp.netnih.govahajournals.org | Clopidogrel, Telmisartan, Cyclosporine koreamed.orgkjpp.netfrontiersin.orgnih.gov |
| ABCB1 (P-gp) | Intestine, Liver | Minor role in efflux tandfonline.comucl.ac.be | - |
| ABCB11 (BSEP) | Liver | Potential role in biliary excretion nih.govresearchgate.net | - |
| ABCC4 (MRP4) | Liver | Potential role in basolateral efflux nih.govresearchgate.netresearchgate.net | - |
Intestinal Transporter Interactions
The interplay of uptake and efflux transporters in the small intestine significantly influences the oral bioavailability of rosuvastatin. researchgate.net Besides BCRP, other transporters like OATP2B1 are involved in the intestinal absorption of rosuvastatin. researchgate.net Inhibition of intestinal OATP2B1 has been shown to decrease rosuvastatin exposure, suggesting its importance in the drug's absorption process. researchgate.net
Cytochrome P450-Mediated Drug-Drug Interactions
A key characteristic of rosuvastatin is its limited metabolism by the cytochrome P450 (CYP) system. nih.govdrugbank.com Approximately 10% of a dose is metabolized, with the parent drug being the major active component. nih.govwikipedia.orgdrugbank.com This minimal reliance on CYP-mediated metabolism distinguishes rosuvastatin from other statins like atorvastatin (B1662188) and simvastatin, which are extensively metabolized by CYP3A4. drugbank.commedsafe.govt.nz
Limited Role of CYP3A4
In vitro and in vivo studies have consistently demonstrated that rosuvastatin is not a clinically significant substrate, inhibitor, or inducer of CYP3A4. drugbank.comgpnotebook.comastrazeneca.ca This lack of interaction with CYP3A4 minimizes the risk of drug-drug interactions with the numerous medications that are metabolized by this major enzyme. nih.govconsensus.app For example, co-administration of rosuvastatin with known CYP3A4 inhibitors like ketoconazole (B1673606) or itraconazole (B105839) does not result in clinically meaningful changes in rosuvastatin exposure. gpnotebook.com
Minor Involvement of CYP2C9 and CYP2C19
The primary CYP isoenzyme involved in the limited metabolism of rosuvastatin is CYP2C9, with some minor contribution from CYP2C19. nih.govwikipedia.orgahajournals.orggpnotebook.com These enzymes are responsible for the formation of the N-desmethyl metabolite of rosuvastatin, which has significantly less pharmacological activity than the parent compound. nih.gov
Although rosuvastatin is a substrate for CYP2C9, this metabolic pathway is not considered clinically significant. drugbank.com Studies with potent CYP2C9 inhibitors like fluconazole (B54011) have not shown a clinically relevant impact on rosuvastatin pharmacokinetics. drugbank.comgpnotebook.com Similarly, while CYP2C19 is involved in rosuvastatin metabolism, its contribution is considered minimal. nih.govmdpi.com However, some pharmacogenomic studies suggest that genetic variants in CYP2C19 might have a potential influence on rosuvastatin's effects or toxicity in some individuals. nih.govresearchgate.net
Table 3: Cytochrome P450 Enzymes and Rosuvastatin
| Enzyme | Role in Rosuvastatin Metabolism | Clinical Significance of Interactions |
|---|---|---|
| CYP3A4 | Not a significant pathway drugbank.comgpnotebook.comastrazeneca.ca | Low potential for clinically significant interactions nih.govcrestor.com |
| CYP2C9 | Primary enzyme for minor metabolism nih.govwikipedia.orggpnotebook.com | No clinically significant interactions observed drugbank.comgpnotebook.com |
Protein Binding Interactions
Rosuvastatin is known to be highly bound to plasma proteins, with approximately 88% of the drug bound, primarily to albumin. drugbank.comresearchgate.net This interaction is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. The binding is reversible and not dependent on plasma concentrations. drugbank.com
Human Serum Albumin (HSA) is a major transport protein in the bloodstream, and its interaction with rosuvastatin has been a subject of detailed research. ej-chem.orgdoi.orgresearchgate.netej-chem.org The binding of rosuvastatin to HSA can significantly affect its bioavailability and potential for drug-drug interactions. doi.orgresearchgate.netej-chem.org
Studies have shown that rosuvastatin binds to HSA at specific sites. ej-chem.orgdoi.orgresearchgate.net While some research suggests a higher affinity for Sudlow site I, other multi-spectroscopic and molecular modeling studies indicate a preference for binding to both sites IB and IIA. ej-chem.orgdoi.orgresearchgate.netx-mol.net Site IIA is notably the binding site for warfarin (B611796), a common anticoagulant. researchgate.netnih.gov The binding of rosuvastatin to HSA is strong, with a high binding constant (Kb) and equilibrium constant (KD). ej-chem.orgdoi.orgresearchgate.netresearchgate.netnih.govdergipark.org.tr It has been determined that HSA possesses one primary binding site for rosuvastatin. ej-chem.orgdoi.orgresearchgate.net
Interactive Data Table: Rosuvastatin-HSA Binding Parameters
| Parameter | Value | Reference |
| Binding Constant (Kb) | 1.0246 x 10^6 M^-1 | ej-chem.orgdoi.orgresearchgate.net |
| Equilibrium Constant (KD) | 1.55 x 10^-8 M | researchgate.netnih.govdergipark.org.tr |
| Number of Binding Sites (n) | ~1 | ej-chem.orgdoi.orgresearchgate.net |
The interaction between rosuvastatin and HSA is a spontaneous process driven by specific molecular forces. Thermodynamic studies have revealed that the binding is an exothermic and enthalpy-driven process. researchgate.netnih.gov The primary forces stabilizing the rosuvastatin-HSA complex are hydrogen bonds and van der Waals interactions. ej-chem.orgresearchgate.netnih.gov The presence of hydrogen-bond donors and acceptors, along with aromatic components in the rosuvastatin molecule, facilitates these interactions. researchgate.netnih.gov In contrast to some other statins where entropy is the main driver, for rosuvastatin, the enthalpy change contributes to more than half of the total binding energy. acs.org
The binding of rosuvastatin to HSA has been shown to induce conformational changes in the protein. researchgate.netx-mol.netnih.gov This alteration is evidenced by fluorescence quenching of HSA's intrinsic tryptophan residues upon rosuvastatin binding. ej-chem.orgdoi.orgresearchgate.netresearchgate.net Such conformational changes are a key aspect of the drug-protein interaction and can influence the binding of other substances to HSA. nottingham.ac.uk
Given that rosuvastatin is highly protein-bound, there is a potential for competition with other drugs that also have a high affinity for plasma proteins. This can lead to displacement of either drug from their binding sites, increasing the concentration of the free, pharmacologically active form of the drug, which can, in turn, enhance its effects or risk of toxicity. researchgate.netresearchgate.net
One of the most clinically relevant examples is the interaction with warfarin. researchgate.netnih.gov Since rosuvastatin can bind to the same site on HSA as warfarin (Site IIA), there is a potential for competitive binding. researchgate.netnih.gov This could lead to an increased anticoagulant effect of warfarin. researchgate.netresearchgate.netnih.gov
Human Serum Albumin (HSA) Binding Characteristics
Clinical Significance of Drug Interactions and Co-Administration Studies
The potential for drug interactions with rosuvastatin is an important consideration in clinical practice. While rosuvastatin is not extensively metabolized by the cytochrome P450 system, which reduces the likelihood of many common drug-drug interactions, its high protein binding and transport by specific proteins can lead to clinically significant interactions. drugbank.comnih.gov
Co-administration of rosuvastatin with certain drugs has been shown to increase rosuvastatin plasma concentrations, which may elevate the risk of myopathy and rhabdomyolysis. drugbank.comfda.gov These include:
Cyclosporine: Leads to a significant increase in rosuvastatin exposure. nih.govfda.gov
Gemfibrozil: Also causes a clinically significant increase in rosuvastatin levels. drugbank.comnih.govfda.gov
Antiretroviral agents: Certain protease inhibitors can increase rosuvastatin concentrations. drugbank.comnih.govmedscape.com
Conversely, some co-administration studies have not shown clinically significant interactions. For example, studies with fimasartan, an angiotensin II receptor blocker, found no relevant changes in the systemic exposure of either drug. dovepress.com Similarly, combining rosuvastatin with fenofibrate, ezetimibe (B1671841), or omega-3-fatty acids appears to be safe. nih.gov
The interaction with warfarin has produced conflicting results in clinical studies. researchgate.net Some studies suggest that rosuvastatin can enhance the anticoagulant effect of warfarin, while others have not confirmed this interaction. researchgate.netfda.gov Therefore, caution and monitoring are advised when rosuvastatin is co-administered with vitamin K antagonists like warfarin. nih.gov
It's also important to note that certain drugs that inhibit the organic anion transporter protein 1B1 (OATP1B1), which is involved in the hepatic uptake of rosuvastatin, can lead to increased plasma concentrations of rosuvastatin. drugbank.comnih.govdovepress.comhep-druginteractions.org
Interactive Data Table: Clinically Significant Rosuvastatin Drug Interactions
| Interacting Drug | Effect on Rosuvastatin | Clinical Recommendation | Reference |
| Cyclosporine | Significant increase in Cmax and AUC | Caution and dose consideration required | nih.govfda.gov |
| Gemfibrozil | Significant increase in Cmax and AUC | Caution advised | drugbank.comnih.govfda.gov |
| Warfarin | Potential for increased INR | Monitor anticoagulant effect | researchgate.netnih.govfda.gov |
| Atazanavir/Ritonavir (B1064) | Increased risk of myopathy | Caution advised | drugbank.com |
| Lopinavir/Ritonavir | Increased risk of myopathy | Caution advised | drugbank.com |
| Simeprevir | Increased risk of myopathy | Caution advised | drugbank.com |
| Colchicine (B1669291) | Increased risk of myopathy and rhabdomyolysis | Caution advised | drugbank.comnih.gov |
| Epclusa (sofosbuvir/velpatasvir) | Significant increase in rosuvastatin concentration | Rosuvastatin dose not to exceed 10 mg | medscape.comhep-druginteractions.org |
Specific Interactions with Immunosuppressants (e.g., Cyclosporine)
The interaction between rosuvastatin and the immunosuppressant cyclosporine is well-documented and clinically significant. Co-administration leads to a dramatic increase in systemic exposure to rosuvastatin. nih.govdrugs.com
Molecular Mechanism : The primary mechanism is the potent inhibition of the hepatic uptake transporter OATP1B1 (also referred to as OATP-C) by cyclosporine. nih.govdrugs.com Rosuvastatin is a substrate for OATP1B1, which facilitates its entry into hepatocytes, its primary site of action. nih.gov By blocking this transporter, cyclosporine significantly reduces the hepatic uptake of rosuvastatin, causing it to accumulate in the systemic circulation. nih.govdrugs.com In vitro studies have confirmed that cyclosporine is an effective inhibitor of OATP-C-mediated rosuvastatin uptake. nih.gov The interaction may also involve inhibition of other transporters like OATP1B3 and BCRP. nih.gov
Research Findings : Clinical studies in heart transplant recipients stabilized on a cyclosporine-containing regimen demonstrated substantial increases in rosuvastatin plasma levels. Compared to historical data from healthy volunteers, the mean peak plasma concentration (Cmax) of rosuvastatin was increased 11-fold, and the area under the plasma concentration-time curve (AUC) was increased 7-fold. drugs.comfda.gov Another study reported a 7.1-fold increase in AUC and a 10.6-fold increase in Cmax. nih.gov Rosuvastatin administration did not have a clinically significant effect on the plasma concentrations of cyclosporine. nih.govdrugs.com
Interactions with Other Lipid-Modifying Agents (e.g., Ezetimibe, Gemfibrozil)
Rosuvastatin is often used in combination with other agents to manage dyslipidemia, but these combinations can present interaction risks.
Ezetimibe :
Molecular Mechanism : The mechanism of interaction between rosuvastatin and ezetimibe is not fully understood, and a clinically significant pharmacokinetic interaction is generally not observed. drugs.comgeneesmiddeleninformatiebank.nl Ezetimibe is primarily metabolized via glucuronidation, minimizing overlap with rosuvastatin's metabolic pathways. nih.gov The two drugs have complementary modes of action: rosuvastatin inhibits cholesterol synthesis in the liver, while ezetimibe inhibits cholesterol absorption from the intestine. geneesmiddeleninformatiebank.nl
Research Findings : Co-administration of ezetimibe with rosuvastatin results in what is considered a clinically insignificant increase in rosuvastatin's AUC, with one report noting a 19% rise. astrazeneca.ca Studies have shown that a fixed-dose combination is effective and that no clinically relevant pharmacokinetic interaction occurs between the two compounds. geneesmiddeleninformatiebank.nlnih.gov However, some reports suggest a potential for a pharmacodynamic interaction, with a possible increased risk of myopathy or serum transaminase elevations, though this is rare. drugs.comdrugs.com
Gemfibrozil :
Molecular Mechanism : Co-administration with gemfibrozil significantly increases the plasma concentration of rosuvastatin. drugs.com The proposed mechanism is the inhibition of rosuvastatin's hepatic uptake by gemfibrozil, specifically via the Organic Anion Transporting Polypeptide OATP1B1 (historically referred to as OATP2). drugs.comresearchgate.netnih.gov By inhibiting this transporter, gemfibrozil reduces the clearance of rosuvastatin from the blood into the liver. researchgate.netnih.gov
Research Findings : In healthy volunteers, gemfibrozil was shown to increase the rosuvastatin AUC by 1.88-fold and the Cmax by 2.21-fold. researchgate.netnih.gov This approximate 2-fold increase in rosuvastatin exposure is associated with an increased risk of myopathy. drugs.comresearchgate.net Interestingly, while rosuvastatin levels increased, the concentrations of its N-desmethyl metabolite decreased, which is consistent with the parent drug's reduced entry into hepatocytes where metabolism occurs. researchgate.netnih.gov
Interactions with Antihypertensives (e.g., Telmisartan)
Molecular Mechanism : The angiotensin II receptor blocker telmisartan has been shown to increase the systemic exposure of rosuvastatin. nih.govsemanticscholar.org The interaction is not related to blood pressure reduction but to a direct effect on drug transport. In vitro studies have demonstrated that telmisartan inhibits the efflux transporter ABCG2 (BCRP), which is involved in the disposition of rosuvastatin. nih.govsemanticscholar.org Telmisartan is also a known inhibitor of OATP1B1 and OATP1B3. nih.gov
Research Findings : A clinical study found that co-administration of telmisartan increased the Cmax of rosuvastatin by 71% and the AUC by 26%. nih.gov Another study investigating a fixed-dose combination of telmisartan/amlodipine with rosuvastatin reported a 2.83-fold increase in the steady-state Cmax of rosuvastatin. dovepress.com Separately, research in older hypertensive patients suggested a synergistic pharmacodynamic interaction, where the combination of telmisartan and rosuvastatin was more effective at reducing cognitive impairment and the incidence of dementia than either agent alone. frontiersin.org
Interactions with Antiretrovirals (e.g., Protease Inhibitors)
Significant interactions occur between rosuvastatin and several HIV protease inhibitors.
Molecular Mechanism : The mechanism involves potent inhibition of multiple drug transporters. Protease inhibitors like atazanavir, lopinavir, and ritonavir can inhibit both the intestinal efflux transporter BCRP and the hepatic uptake transporter OATP1B1. ebmconsult.comdrugs.comresearchgate.net This dual inhibition significantly increases the oral bioavailability and reduces the hepatic clearance of rosuvastatin, leading to markedly elevated plasma concentrations. ebmconsult.comdrugs.com
Research Findings : The magnitude of the interaction can be substantial. For instance, the combination of atazanavir/ritonavir was found to increase the Cmax of rosuvastatin by 7-fold and the AUC by 3.1-fold. drugs.com Similarly, lopinavir/ritonavir increased rosuvastatin Cmax approximately 5-fold and the AUC 2-fold. drugs.comaidsmap.com An unexpected finding from one study was that despite the dramatic increase in rosuvastatin plasma levels, its lipid-lowering effect was diminished when co-administered with lopinavir/ritonavir. aidsmap.com Researchers speculate this could be due to the inhibition of OATP1B1, which prevents rosuvastatin from efficiently reaching its target site within the liver cells. aidsmap.com
Interactions with Antiepileptics (e.g., Carbamazepine (B1668303), Valproate)
Carbamazepine :
Molecular Mechanism : The interaction between rosuvastatin and carbamazepine may be complex. Some databases suggest that carbamazepine, a known enzyme inducer, can increase the metabolism of rosuvastatin. medindia.netdrugbank.com However, a study in an animal model points towards a pharmacodynamic interaction.
Research Findings : In a study using a maximal electroshock seizure model in mice, rosuvastatin alone showed no anticonvulsant effect. wjgnet.com However, the combination of rosuvastatin with a sub-therapeutic dose of carbamazepine resulted in a significant reduction in seizure duration, suggesting that rosuvastatin may potentiate the antiepileptic effects of carbamazepine. wjgnet.comnih.gov
Valproate :
Molecular Mechanism : The precise mechanism is not fully elucidated. One drug database suggests that rosuvastatin may decrease the excretion of valproic acid. drugbank.com As with carbamazepine, animal studies suggest a pharmacodynamic interaction.
Research Findings : In a pentylenetetrazol (PTZ)-induced seizure model in mice, rosuvastatin alone had no significant effect. wjgnet.com However, when combined with valproate, rosuvastatin significantly delayed the onset of seizures and reduced their duration and associated mortality compared to valproate alone. wjgnet.comnih.gov These findings suggest a potential for rosuvastatin to enhance the anticonvulsant activity of valproate. nih.gov
Other Clinically Relevant Interactions
Several other medications can interact with rosuvastatin through various mechanisms.
Antacids : Antacids containing aluminum and magnesium hydroxide (B78521) can decrease the absorption of rosuvastatin. drugbank.com This is believed to be due to the formation of insoluble complexes or an increase in gastric pH. Co-administration has been shown to reduce rosuvastatin plasma concentrations by about 50%. fda.gov
Warfarin : The co-administration of rosuvastatin with the anticoagulant warfarin can result in a clinically significant increase in the International Normalized Ratio (INR). fda.gov The mechanism is thought to involve a combination of displacement of warfarin from plasma protein binding sites and potential inhibition of warfarin's metabolism. ahajournals.org
Colchicine : Concurrent use of rosuvastatin and colchicine has been associated with an increased risk of myopathy and rhabdomyolysis. drugbank.com This is likely a pharmacodynamic interaction where both drugs have potential muscle toxicity that can be additive.
Anti-Hepatitis C Virus (HCV) Medications : Combinations of anti-HCV drugs, such as sofosbuvir/velpatasvir/voxilaprevir and ledipasvir/sofosbuvir, can significantly increase rosuvastatin exposure, likely through inhibition of OATP and/or BCRP transporters. crestor.com
Summary of Key Rosuvastatin Interactions
Preclinical and Translational Research Methodologies
In Vitro Experimental Models
In vitro models are fundamental in dissecting the molecular mechanisms of rosuvastatin's action at a cellular level. These systems allow for controlled experiments that can isolate specific cellular responses to the drug.
Cell Culture Systems
Hepatocytes: As the primary site of cholesterol synthesis and statin action, hepatocytes are a critical in vitro model. Primary human hepatocytes are considered the gold standard for studying the hepatic uptake and disposition of compounds like rosuvastatin (B1679574). mpg.de Studies using cryopreserved monkey hepatocytes have also been employed to investigate the in vitro uptake and liver partitioning of rosuvastatin. psu.eduresearchgate.net These models are crucial for understanding how rosuvastatin enters liver cells, a process primarily mediated by organic anion transporting polypeptides (OATPs). mpg.denih.gov
Endothelial Cells: The endothelium plays a pivotal role in vascular health, and its dysfunction is a key event in atherosclerosis. Human umbilical vein endothelial cells (HUVECs) are a widely used model to study the effects of rosuvastatin on endothelial function. geneticsmr.orgnih.govspandidos-publications.com Research has shown that rosuvastatin can protect HUVECs from apoptosis induced by oxidized low-density lipoprotein (ox-LDL) and suppress endoplasmic reticulum stress. nih.govspandidos-publications.com Furthermore, studies with human coronary artery endothelial cells (HCAECs) have demonstrated that rosuvastatin can inhibit apoptosis, potentially through the JAK2/STAT3 signaling pathway. spandidos-publications.com The drug has also been shown to upregulate endothelial nitric oxide synthase (eNOS) in cultured human endothelial cells, leading to increased nitric oxide (NO) bioavailability. jacc.orgplos.org
Pancreatic β-Cells: The link between statin use and an increased risk of new-onset diabetes has prompted research into their effects on pancreatic β-cells. In vitro studies using the rat insulinoma cell line INS-1 832/13 have shown that rosuvastatin can reduce glucose-stimulated insulin (B600854) secretion. nih.govresearchgate.net Experiments on isolated mouse islets have revealed that rosuvastatin can impair Ca2+ signaling and reduce insulin content. nih.govresearchgate.net Interestingly, some studies suggest that functional OATP1B3 transporters in pancreatic beta cells may provide a pathway for rosuvastatin to enter these cells. nih.gov
Smooth Muscle Cells: The proliferation and migration of vascular smooth muscle cells (VSMCs) are key processes in the development of atherosclerosis and restenosis. kjpp.net In vitro studies using human and porcine coronary VSMCs have shown that rosuvastatin can inhibit their proliferation and migration. kjpp.netnih.govresearchgate.net The drug has been found to impair the transition of VSMCs from a contractile to a synthetic phenotype, a process partly mediated by the urokinase receptor (uPAR). nih.gov Furthermore, rosuvastatin has been shown to activate autophagy in VSMCs, which may contribute to its inhibitory effects on proliferation. kjpp.net Research has also demonstrated that rosuvastatin can inhibit the mitogenic response of human airway smooth muscle cells to various stimuli. nih.gov
Enzyme Assays
HMG-CoA Reductase: As a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, assays measuring the activity of this enzyme are central to understanding rosuvastatin's primary mechanism of action. spandidos-publications.comkjpp.net Inhibition of this enzyme is the rate-limiting step in cholesterol biosynthesis. researchgate.net
Nitric Oxide Synthase (NOS): The pleiotropic effects of rosuvastatin are often linked to its ability to enhance the production of nitric oxide (NO). jacc.org Enzyme assays for endothelial nitric oxide synthase (eNOS) are used to demonstrate that rosuvastatin can upregulate eNOS expression and activity in endothelial cells, leading to increased NO bioavailability. jacc.orgplos.org This enhanced eNOS activity is considered a key mechanism behind rosuvastatin's cardioprotective and vasculoprotective effects. jacc.org
Molecular Assays
Gene Expression: Quantitative real-time polymerase chain reaction (qRT-PCR) is a common technique used to measure changes in gene expression in response to rosuvastatin. cancerresgroup.usekb.egresearchgate.netphysiology.org For instance, studies have shown that rosuvastatin can suppress the mRNA expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) in prostate cancer cells. cancerresgroup.us In animal models, rosuvastatin has been shown to influence the hepatic gene expression of HMG-CoA reductase (Hmgr) and the low-density lipoprotein receptor (Ldlr). physiology.org
Protein Expression: Western blotting is extensively used to analyze the expression levels of various proteins affected by rosuvastatin. geneticsmr.orgnih.govspandidos-publications.comspandidos-publications.comkjpp.netnih.gov For example, rosuvastatin has been shown to reduce the expression of proteins involved in endoplasmic reticulum stress, such as GRP78, p-PERK, and p-IRE1α, in endothelial cells. nih.gov It can also modulate the expression of apoptotic and anti-apoptotic proteins like Bax and Bcl-2. spandidos-publications.com
Functional Assays
Insulin Secretion: To investigate the effects of rosuvastatin on pancreatic β-cell function, insulin secretion assays are performed on isolated islets or cultured β-cell lines. nih.govresearchgate.netnih.govresearchgate.net These assays typically involve stimulating the cells with glucose and measuring the amount of insulin released into the culture medium. nih.govnih.gov
Cell Viability: A variety of assays are used to assess the impact of rosuvastatin on cell viability and apoptosis. The MTT assay is frequently used to measure cell proliferation and viability. geneticsmr.orgkjpp.netnih.govresearchgate.netnih.gov Other methods include the Cell Counting Kit-8 (CCK-8) assay and lactate (B86563) dehydrogenase (LDH) release assays to measure cytotoxicity. spandidos-publications.com Annexin V staining and TUNEL assays are employed to specifically detect and quantify apoptosis. spandidos-publications.comkjpp.net
Oxidative Stress Markers: The antioxidant properties of rosuvastatin are evaluated by measuring various markers of oxidative stress. This includes quantifying lipid peroxidation products like malondialdehyde (MDA) and assessing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). spandidos-publications.comoup.combsmiab.orgmdpi.com The levels of advanced oxidation protein products (AOPP) and nitric oxide (NO) can also be measured as indicators of oxidative stress. bsmiab.org
In Vivo Animal Models
Animal models are indispensable for studying the systemic effects of rosuvastatin and its impact on complex disease processes that cannot be fully replicated in vitro.
Rodent Models
Atherosclerosis: Various mouse and rat models are used to study the anti-atherosclerotic effects of rosuvastatin. Apolipoprotein E-knockout (ApoE-/-) mice are a widely used model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions. ahajournals.orgspandidos-publications.comphysiology.org Studies in these mice have shown that rosuvastatin can reduce plaque formation, decrease inflammation, and improve endothelial function. nih.govahajournals.orgphysiology.org Another model, the SR-B1/ApoE double knockout mouse, has been used to demonstrate rosuvastatin's ability to protect against coronary artery atherosclerosis, independent of plasma cholesterol lowering. ahajournals.org The APOE*3-Leiden transgenic mouse is another established model for hyperlipidemia and atherosclerosis where rosuvastatin has been shown to reduce atherosclerosis development. researchgate.net In rats, high-lipid diets combined with vitamin D3 are used to induce atherosclerosis, and rosuvastatin has been shown to attenuate the resulting lesions. cdnsciencepub.com
Stroke: While direct models of stroke with rosuvastatin are less detailed in the provided context, the protective effects on endothelial function and atherosclerosis in rodent models are highly relevant to stroke prevention. For instance, rosuvastatin has been shown to protect PC12 cells, a neuronal-like cell line, from hypoxia/reoxygenation-induced injury, suggesting a potential neuroprotective role. spandidos-publications.com
Myocardial Injury: Rat models of myocardial infarction are used to investigate the cardioprotective effects of rosuvastatin. spandidos-publications.com In these models, rosuvastatin has been shown to improve cardiac function and reduce apoptosis of cardiomyocytes. spandidos-publications.comnih.gov Studies using H9C2 cardiomyocytes, a rat heart muscle cell line, have demonstrated that rosuvastatin can protect against injury and reduce apoptosis. nih.govnih.gov
Nephropathy: The effects of rosuvastatin on kidney disease have been studied in various rodent models. In streptozotocin-induced diabetic rats, a model for diabetic nephropathy, rosuvastatin has been shown to have renoprotective effects, potentially by reducing oxidative stress and inflammation. mdpi.comnih.govnih.gov The drug has also been investigated in models of cyclosporine-induced nephropathy in rats, where it was found to attenuate inflammation, apoptosis, and fibrosis. karger.com In rats with renal mass reduction, a model of chronic kidney disease, the effects of rosuvastatin on proteinuria have been examined. karger.com
Diabetes: To understand the dual effects of rosuvastatin on glucose metabolism, both normal diet and high-fat diet (HFD) fed mice are used. nih.govresearchgate.net These studies have shown that while rosuvastatin can improve insulin sensitivity, it may also impair insulin secretion from pancreatic β-cells. nih.gov The streptozotocin-induced diabetic rat model is also frequently used to study the effects of rosuvastatin on diabetic complications, including neuropathy and vascular dysfunction. nih.govdiabetesjournals.orgijbcp.com
Cancer: The potential anti-cancer effects of rosuvastatin have been explored in vitro using human prostate cancer cell lines like DU-145. These studies have shown that rosuvastatin can inhibit cell proliferation and the expression of angiogenic factors. cancerresgroup.us
Interactive Data Tables
Table 1: In Vitro Effects of Rosuvastatin on Various Cell Types
| Cell Type | Model System | Key Research Findings |
| Hepatocytes | Primary Human Hepatocytes, Monkey Hepatocytes | Investigates hepatic uptake and disposition; mediated by OATP transporters. mpg.depsu.edunih.gov |
| Endothelial Cells | HUVECs, HCAECs | Protects against apoptosis, suppresses endoplasmic reticulum stress, upregulates eNOS. geneticsmr.orgnih.govspandidos-publications.comspandidos-publications.comjacc.orgplos.org |
| Pancreatic β-Cells | INS-1 832/13 cells, Isolated Mouse Islets | Reduces glucose-stimulated insulin secretion, impairs Ca2+ signaling. nih.govresearchgate.netnih.govresearchgate.net |
| Smooth Muscle Cells | Human and Porcine VSMCs, Human Airway Smooth Muscle Cells | Inhibits proliferation and migration, activates autophagy, impairs phenotypic switching. kjpp.netnih.govresearchgate.netnih.gov |
Table 2: Rodent Models Used in Rosuvastatin Research
| Disease Model | Animal Model | Key Research Findings |
| Atherosclerosis | ApoE-/- mice, SR-B1/ApoE double knockout mice, APOE*3-Leiden mice, High-lipid diet rats | Reduces plaque formation, inflammation, and improves endothelial function. nih.govahajournals.orgspandidos-publications.comphysiology.orgresearchgate.netcdnsciencepub.com |
| Myocardial Injury | Rat model of myocardial infarction, H9C2 cardiomyocytes | Improves cardiac function, reduces cardiomyocyte apoptosis. spandidos-publications.comnih.govnih.gov |
| Nephropathy | Streptozotocin-induced diabetic rats, Cyclosporine-induced nephropathy rats | Exerts renoprotective effects by reducing oxidative stress, inflammation, and fibrosis. mdpi.comnih.govnih.govkarger.com |
| Diabetes | High-fat diet fed mice, Streptozotocin-induced diabetic rats | Improves insulin sensitivity but can impair insulin secretion. nih.govresearchgate.netnih.govdiabetesjournals.org |
Large Animal Models (e.g., Rabbits, Dogs) for Pharmacokinetic and Pharmacodynamic Profiling
Large animal models, particularly rabbits and dogs, are instrumental in the preclinical evaluation of rosuvastatin, offering insights into its pharmacokinetic (PK) and pharmacodynamic (PD) profiles that are more analogous to human physiology than those from rodent models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its primary cholesterol-lowering effects.
In dogs, the absorption of rosuvastatin after oral administration has been found to be incomplete. srce.hr Research has shown that food intake significantly impacts its bioavailability; administration with a high-fat meal in dogs can reduce bioavailability to approximately 30% compared to fasting conditions. srce.hrfrontiersin.org This suggests that both the rate and extent of rosuvastatin absorption are affected by food. frontiersin.org Despite incomplete absorption, rosuvastatin exhibits selective distribution to the liver, its primary site of action. srce.hr Pharmacodynamic studies in dogs have demonstrated stable cholesterol-lowering effects upon chronic administration. drugbank.com Unchanged rosuvastatin is the major drug-related substance found in excreta, and it is considered the primary pharmacodynamic species in this model. researchgate.net
Rabbit models, especially those with induced hyperlipidemia like the Watanabe Heritable Hyperlipidemic (WHHL) rabbit, are valuable for pharmacodynamic assessments. drugbank.com In these models, rosuvastatin has been shown to effectively reduce total cholesterol and low-density lipoprotein (LDL) cholesterol. drugbank.com A systematic review of statin efficacy in animal models highlighted that statins can lower total cholesterol by approximately 30% in rabbits, a significant effect size. researchgate.netfrontiersin.org
These large animal models confirm that metabolism is a minor pathway for rosuvastatin clearance, with the parent compound being the predominant active substance. drugbank.comresearchgate.net The data generated from canine and rabbit models are foundational for predicting human pharmacokinetics and for establishing the compound's efficacy profile before moving into clinical trials.
Pharmacokinetic Parameters of Rosuvastatin in Hyperlipidemic Rabbits
| Parameter | Value (Mean ± SE) | Unit |
|---|---|---|
| Cmax (Maximum Concentration) | 0.90 ± 0.02 | µg/mL |
| Tmax (Time to Cmax) | 4.00 ± 0.00 | hr |
| AUC (Area Under the Curve) | 8.40 ± 1.16 | µg/mL·h |
| T1/2 (Half-Life) | 25.20 ± 0.43 | hr |
| Vd (Volume of Distribution) | 0.68 ± 0.07 | L |
| Ke (Elimination Rate Constant) | 0.027 ± 0.0005 | h⁻¹ |
Data sourced from a study in hyperlipidemic rabbits receiving rosuvastatin alone. consensus.app
Specialized Disease Models (e.g., Epilepsy Models, Bone Defect Models)
Beyond its primary use in cardiovascular disease, the pleiotropic effects of rosuvastatin have prompted investigation in specialized preclinical disease models unrelated to lipid metabolism, such as epilepsy and bone defects. These studies explore the compound's potential therapeutic applications in other fields.
Epilepsy Models The neuroprotective and anti-inflammatory properties of statins form the rationale for their investigation in epilepsy. researchgate.netconsensus.app In murine models of seizures, such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) induced seizure models, rosuvastatin on its own did not demonstrate significant anticonvulsant activity. researchgate.netconsensus.app However, research indicates that it can potentiate the effects of standard antiepileptic drugs. researchgate.netconsensus.app For instance, when combined with carbamazepine (B1668303) in the MES model, rosuvastatin significantly reduced seizure duration compared to carbamazepine alone. consensus.app Similarly, in the PTZ model, rosuvastatin co-administered with valproate significantly delayed the onset of seizures. researchgate.netconsensus.app
Further research in a rat model using intracortical penicillin G to induce epileptiform activity found that rosuvastatin was the most effective among several statins at reducing abnormal brain electrical activity. frontiersin.org The mechanisms underlying this effect are believed to be linked to its ability to improve the integrity of the blood-brain barrier and increase the expression of endothelial nitric oxide synthase (eNOS) mRNA. frontiersin.org
Bone Defect Models The role of rosuvastatin in bone metabolism has been explored in various animal models of bone healing. acs.org Due to extensive first-pass metabolism in the liver, systemic administration of rosuvastatin is considered less effective for bone regeneration, leading to a focus on local application. nih.gov Studies have shown that locally delivered rosuvastatin can stimulate bone formation by upregulating the expression of Bone Morphogenetic Protein-2 (BMP-2), a key signaling molecule in osteoblast differentiation. acs.orgnih.govnih.gov
In rabbit models with critical-size tibial defects, a collagen sponge delivering rosuvastatin led to a dose-dependent increase in BMP-2 mRNA and new bone formation. nih.gov Another study using a rabbit xenograft model also found that local application of 1 mg of rosuvastatin enhanced new bone and total bone volume. nih.govnih.gov Research in rat models, such as those with post-extraction alveolar defects, has also shown largely positive impacts on promoting alveolar bone gains, although outcomes can be influenced by the delivery vehicle and local concentration. researchgate.netnih.gov These findings suggest a potential role for locally administered rosuvastatin in bone tissue engineering and regenerative medicine. nih.gov
Translational Bridge to Clinical Research
Translating preclinical findings into clinical applications requires a robust framework that includes validated biomarkers, mechanistic studies that link animal data to human outcomes, and predictive models to anticipate patient responses.
Biomarker Identification and Validation
Biomarkers are essential for bridging preclinical and clinical research, serving to monitor therapeutic efficacy and biological activity. For rosuvastatin, the primary pharmacodynamic biomarker is low-density lipoprotein cholesterol (LDL-C), which is consistently used to measure its principal lipid-lowering effect. drugbank.comnih.gov
Beyond lipid reduction, high-sensitivity C-reactive protein (hs-CRP) has been validated as a key biomarker of rosuvastatin's anti-inflammatory effects. aging-us.comuscjournal.com The landmark JUPITER clinical trial demonstrated that rosuvastatin significantly reduced major cardiovascular events in individuals with normal LDL-C levels but elevated hs-CRP, validating hs-CRP as a biomarker to identify a patient population that benefits from treatment, irrespective of baseline cholesterol. ahajournals.orgnih.govecrjournal.com
Genetic biomarkers have also been identified and validated as crucial predictors of rosuvastatin's pharmacokinetics. Polymorphisms in genes that code for drug transporters, notably SLCO1B1 (encoding the hepatic uptake transporter OATP1B1) and ABCG2 (encoding the efflux transporter BCRP), are significantly associated with inter-individual variability in plasma rosuvastatin concentrations. frontiersin.orgnih.govnih.govahajournals.org Identifying these genetic variants in patients can help predict drug exposure and tailor therapy.
Emerging research in pharmacometabolomics aims to identify endogenous metabolites that can serve as predictive biomarkers for rosuvastatin's pharmacokinetic parameters, offering a more integrated view of the factors influencing drug response. frontiersin.orgresearchgate.net Other exploratory inflammatory markers such as interleukins and vascular endothelial growth factor (VEGF) have also been investigated in clinical studies. srce.hracs.org
Mechanistic Studies Bridging Preclinical Findings to Human Outcomes
A critical component of translational science is establishing a clear line of sight from a mechanism observed in preclinical models to a clinical outcome in humans. Rosuvastatin's benefits are attributed not only to its inhibition of HMG-CoA reductase but also to its pleiotropic effects, which have been extensively characterized in preclinical studies. drugbank.comconsensus.app These effects include improving endothelial function, reducing oxidative stress and inflammation, and enhancing the stability of atherosclerotic plaques. nih.govahajournals.org
Preclinical animal models have demonstrated that rosuvastatin upregulates the expression of endothelial nitric oxide synthase (eNOS) and heme oxygenase-1 (HO-1), which have antioxidant and vasculoprotective properties. drugbank.comconsensus.app These mechanistic findings are bridged to clinical practice through the measurement of biomarkers like hs-CRP in large human trials. The consistent reduction of hs-CRP levels in patients treated with rosuvastatin provides a direct link between the anti-inflammatory activity observed in preclinical settings and a tangible effect in humans that correlates with improved cardiovascular outcomes. ahajournals.orgnih.gov The enhanced endothelial function and atherosclerotic plaque stabilization seen in animal studies are believed to be the underlying mechanisms for the significant reduction in cardiovascular events documented in major clinical trials, an effect that appears to extend beyond what can be attributed solely to LDL-C reduction. nih.govahajournals.org
Development of Predictive Models
To optimize therapeutic strategies and account for significant inter-individual variability in drug response, various predictive models for rosuvastatin have been developed. These models integrate data from preclinical and clinical studies to forecast the drug's behavior and effects.
Pharmacokinetic and Pharmacodynamic (PK/PD) Models: Physiologically based pharmacokinetic (PBPK) models have been constructed to simulate rosuvastatin's ADME. nih.gov These complex models incorporate physiological parameters and drug-specific data to predict concentrations in various tissues, including the liver, and to anticipate the impact of drug-drug interactions mediated by transporters such as OATP1B1 and BCRP. nih.gov On the pharmacodynamic side, Emax models are used to describe the dose-response relationship for LDL-C reduction, which can help in comparing efficacy across different populations and informing dosing strategies. nih.gov
Pharmacogenomic and Machine Learning Models: Given the strong influence of genetic factors on rosuvastatin exposure, models incorporating pharmacogenomic data are particularly valuable. nih.gov Algorithms have been developed that combine clinical variables (e.g., age, body mass index, ethnicity) with genetic information (e.g., SLCO1B1 and ABCG2 polymorphisms) to predict plasma rosuvastatin concentrations with greater accuracy. frontiersin.orgahajournals.org More recently, machine learning approaches, such as random forest and elastic net algorithms, are being applied to integrate high-dimensional data from clinical records, genomics, and metabolomics. researchgate.netfrontiersin.org These models aim to create predictive tools for both efficacy (e.g., achieving LDL-C targets) and safety, paving the way for more personalized medicine. frontiersin.org
Advanced Analytical Methods and Quality Control Research
Chromatographic Techniques
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity for the analysis of pharmaceutical compounds like Rosuvastatin (B1679574). This technique utilizes columns with smaller particle sizes (typically less than 2 μm), which allows for higher flow rates and pressures, resulting in faster analysis times and improved separation efficiency compared to traditional High-Performance Liquid Chromatography (HPLC).
Several UPLC methods have been developed and validated for the determination of Rosuvastatin and its related substances in pharmaceutical dosage forms. A common approach involves reversed-phase chromatography, often utilizing a C18 column. For instance, a stability-indicating RP-UPLC method was developed using an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with a gradient mixture of 0.1% trifluoroacetic acid as solvent-A and methanol as solvent-B. nih.gov The eluted compounds were monitored at a wavelength of 240 nm, and the total run time was 10.0 minutes. nih.gov This method proved effective in separating Rosuvastatin from its known impurities and degradation products formed under various stress conditions, such as acid and oxidative stress. nih.gov
The optimization of UPLC methods is crucial for achieving the desired separation. Experimental design approaches, such as fractional factorial design, have been employed to systematically evaluate the effects of various chromatographic factors. researchgate.netsemanticscholar.org Key parameters that significantly influence the separation of Rosuvastatin and its impurities include the pH of the buffer solution and the composition of the mobile phase, particularly the proportions of organic solvents like acetonitrile and tetrahydrofuran. researchgate.netsemanticscholar.org
The table below summarizes the typical parameters of a validated UPLC method for Rosuvastatin analysis. nih.govscielo.br
| Parameter | Value |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) |
| Mobile Phase | Gradient of 0.1% Trifluoroacetic Acid and Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 7 μL |
| Detection Wavelength | 240 nm |
| Run Time | 10.0 min |
This UPLC method has been successfully validated according to the International Conference on Harmonization (ICH) guidelines and is compatible with mass spectrometry (LC-MS), which can be valuable for the identification of unknown impurities. nih.gov The enhanced speed and separation capabilities of UPLC make it a powerful tool for routine quality control and stability testing of Rosuvastatin. scielo.br
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the analysis of Rosuvastatin, particularly for its simultaneous estimation with other drugs in combined dosage forms. HPTLC offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.
In a typical HPTLC method for Rosuvastatin, the stationary phase is a pre-coated silica gel 60 F254 plate. ijpsr.comijrpas.com The separation is achieved by developing the plate in a suitable mobile phase. For the simultaneous determination of Rosuvastatin and Ezetimibe (B1671841), a mobile phase consisting of n-butyl acetate-chloroform-glacial acetic acid (1 + 8 + 1, v/v/v) has been used. nih.gov Another method for the simultaneous estimation of Rosuvastatin and Fenofibrate employed a mobile phase of n-Hexane: Acetone: Ethyl acetate: Glacial acetic acid (4: 5: 0.9: 0.1, v/v/v/v). ijpsr.com
After development, quantification is typically performed using a densitometer, with UV detection at a specific wavelength. For Rosuvastatin, detection is often carried out at around 245 nm or 300 nm. ijpsr.comnih.gov The retardation factor (Rf) is a key parameter in HPTLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf values for Rosuvastatin vary depending on the specific mobile phase used. For example, in one method, the Rf value for Rosuvastatin was found to be 0.35 ± 0.05. ijpsr.com
The table below provides an example of the parameters used in an HPTLC method for the simultaneous analysis of Rosuvastatin and another compound. ijpsr.com
| Parameter | Value |
| Stationary Phase | Pre-coated Silica Gel 60 F254 Aluminium Plates |
| Mobile Phase | n-Hexane: Acetone: Ethyl acetate: Glacial acetic acid (4: 5: 0.9: 0.1, v/v/v/v) |
| Detection Wavelength | 300 nm |
| Rf Value for Rosuvastatin | 0.35 ± 0.05 |
| Linearity Range for Rosuvastatin | 25-75 mg/spot |
HPTLC methods for Rosuvastatin are validated according to ICH guidelines to ensure their accuracy and precision. nih.govjrtdd.com These methods have been successfully applied for the analysis of the drug in bulk form and in pharmaceutical formulations. jrtdd.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that has become indispensable for the bioanalysis of Rosuvastatin in biological matrices such as human plasma. researchgate.net Its ability to provide structural information and achieve low detection limits makes it particularly suitable for pharmacokinetic and bioequivalence studies. researchgate.netscielo.br
LC-MS/MS (B15284909) methods for Rosuvastatin typically involve a sample preparation step to extract the analyte from the plasma matrix. Common extraction techniques include liquid-liquid extraction (LLE) with solvents like ethyl acetate or methyl-tert-butyl ether, and solid-phase extraction (SPE). scielo.brscirp.orgjocpr.com Following extraction, the sample is injected into a liquid chromatography system, usually a reversed-phase C18 column, for separation. scirp.orgscirp.org
The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in the positive ion mode. scirp.orgscirp.org The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for Rosuvastatin. A common transition for Rosuvastatin is m/z 482.1 → 258.1. scirp.orgscirp.org An internal standard, such as Gliclazide or Atorvastatin (B1662188), is often used to improve the accuracy and precision of the method. scielo.brscirp.org
The table below summarizes the key parameters of a validated LC-MS/MS method for the determination of Rosuvastatin in human plasma. scirp.orgscirp.org
| Parameter | Value |
| Sample Preparation | Liquid-Liquid Extraction with Ethyl Acetate |
| Chromatographic Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile-Methanoic Acid (0.1%) (60:40, v/v) |
| Ionization Mode | Positive Ion Electrospray |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ions (m/z) | 482.1 → 258.1 |
| Linearity Range | 0.1 - 60 ng/mL |
Validated LC-MS/MS methods for Rosuvastatin have demonstrated excellent sensitivity, with lower limits of quantification (LLOQ) in the range of 0.1 ng/mL. scirp.orgjocpr.com These methods are validated for specificity, matrix effect, recovery, linearity, accuracy, and precision to ensure reliable results for clinical and bioanalytical applications. scirp.org
Electrochemical and Other Advanced Techniques
Beyond chromatographic methods, several other advanced analytical techniques have been developed for the determination of Rosuvastatin. These methods offer alternative approaches that can be advantageous in specific applications.
Capillary Zone Electrophoresis
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that has been successfully applied to the analysis of Rosuvastatin in pharmaceutical formulations. researchgate.net CZE separates ions based on their electrophoretic mobility in an electric field. The method is known for its high efficiency, short analysis times, and low consumption of reagents and samples. jyoungpharm.org
For the determination of Rosuvastatin, a CZE method with diode array detection has been developed and validated. researchgate.net The optimization of the method involves investigating the influence of several parameters, including buffer composition, pH, concentration, applied voltage, and capillary temperature. researchgate.net Optimum separation of Rosuvastatin has been achieved using a 50.0 mM borate buffer at pH 9.5, with an applied voltage of 25 kV and a capillary temperature of 30°C. researchgate.net
The table below outlines the optimized conditions for a CZE method for Rosuvastatin analysis. researchgate.net
| Parameter | Value |
| Capillary | Fused-silica (i.d. 50.0μm, total length 48.5cm) |
| Buffer | 50.0 mM Borate Buffer (pH 9.5) |
| Applied Voltage | 25 kV |
| Capillary Temperature | 30°C |
| Detection Wavelength | 243 nm |
| Migration Time of Rosuvastatin | 3.20 ± 0.01 min |
| Linearity Range | 3.00–200.00 μgmL−1 |
This CZE method was validated for linearity, sensitivity, precision, and accuracy, demonstrating its suitability for the routine analysis of Rosuvastatin in pharmaceutical preparations. researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique that has been developed for the determination of Rosuvastatin in plasma samples at picogram levels. nih.gov This method is based on the specific binding between an antibody and its antigen.
A competitive ELISA has been developed for Rosuvastatin, which involves a competition between the Rosuvastatin in the sample and a Rosuvastatin-protein conjugate (immobilized on a microplate) for a limited amount of anti-Rosuvastatin antibody. nih.govnih.gov The amount of bound antibody is then quantified using a secondary antibody labeled with an enzyme, such as horseradish peroxidase (HRP), which catalyzes a colorimetric reaction. nih.govnih.gov The intensity of the color produced is inversely proportional to the concentration of Rosuvastatin in the sample.
The development of a highly sensitive ELISA requires the production of a polyclonal antibody with high avidity and specificity for Rosuvastatin. nih.gov This has been achieved by immunizing rabbits with a Rosuvastatin-keyhole limpet hemocyanin (KLH) conjugate. nih.gov
The table below summarizes the key features of a validated ELISA for Rosuvastatin. nih.gov
| Parameter | Value |
| Assay Principle | Competitive Binding |
| Antibody | Polyclonal anti-Rosuvastatin antibody |
| Solid Phase | Rosuvastatin-Bovine Serum Albumin (BSA) conjugate |
| Detection | HRP-labeled secondary antibody with TMB substrate |
| Limit of Detection | 25 pg/mL |
| Working Range | 40–2000 pg/mL |
| Precision (RSD) | Intra-assay: 2.47 - 4.46%; Inter-assay: 3.24 - 5.27% |
The high sensitivity and throughput of ELISA make it a valuable tool for pharmacokinetic studies of Rosuvastatin, allowing for the analysis of a large number of samples. nih.gov
Method Validation and Research Standards
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of the data generated. All analytical methods developed for the determination of Rosuvastatin, whether for quality control or bioanalytical purposes, must be validated according to internationally recognized guidelines, such as those from the International Conference on Harmonization (ICH). nih.govjrtdd.comwjpls.org
Method validation involves the systematic evaluation of a series of performance characteristics to demonstrate that the method is suitable for its intended purpose. The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis and expressed by the correlation coefficient (r²). who.intsaudijournals.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovery is calculated. nih.govwho.intsaudijournals.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). who.intsaudijournals.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. who.intsaudijournals.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. who.intsaudijournals.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
The table below provides a general overview of the acceptance criteria for these validation parameters as per ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | Typically 98-102% |
| Precision (%RSD) | Typically ≤ 2% |
| Specificity | No interference at the retention time of the analyte |
By adhering to these rigorous validation standards, the scientific community and regulatory agencies can be confident in the quality, consistency, and reliability of the analytical data generated for Rosuvastatin.
Linearity, Accuracy, Precision, Sensitivity (LOD, LOQ)
The validation of an analytical method for rosuvastatin involves establishing several key parameters to ensure its reliability.
Linearity demonstrates the direct proportionality between the concentration of rosuvastatin and the analytical signal. This is typically evaluated by analyzing a series of dilutions of a standard solution. For rosuvastatin, linearity has been demonstrated over various concentration ranges using different analytical techniques, such as UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC). ijpsjournal.comnih.govsaudijournals.com For instance, a UV spectrophotometric method showed linearity in the concentration range of 2-18 µg/mL. semanticscholar.org Another study using a UV-Vis spectrophotometer established a linear range of 1-6 µg/mL. saudijournals.com RP-HPLC methods have also demonstrated linearity over wide ranges, such as 0.5-80 µg/mL and 0.78-100 µg/mL. nih.govwho.int
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of pure rosuvastatin is added to a sample matrix and the percentage of the analyte recovered is calculated. saudijournals.com Studies on rosuvastatin have reported accuracy values between 99.6% and 101.7%. nih.gov Recovery studies for an HPLC method showed results in the range of 98.89% to 100.66%. who.int
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com For rosuvastatin, HPLC methods have shown %RSD values for intra-day and inter-day precision to be less than 2%. who.intnih.gov
Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ) . The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. saudijournals.comnih.gov For rosuvastatin, various analytical methods have established different LOD and LOQ values. For example, one RP-HPLC method reported an LOD of 0.1 µg/mL and an LOQ of 0.5 µg/mL. nih.gov Another HPLC method showed an LOD of 0.78 µg/mL and an LOQ of 1.56 µg/mL. who.int A UV spectrophotometric method determined the LOD and LOQ to be 0.603 µg/mL and 0.830 µg/mL, respectively. saudijournals.com
| Parameter | Method | Finding | Reference |
|---|---|---|---|
| Linearity | UV-Vis Spectrophotometry | 2-18 µg/mL | semanticscholar.org |
| Linearity | UV-Vis Spectrophotometry | 1-6 µg/mL | saudijournals.com |
| Linearity | RP-HPLC | 0.5-80 µg/mL (r² = 0.9993) | nih.gov |
| Linearity | RP-HPLC | 0.78-100 µg/mL (r² = 0.9997) | who.int |
| Accuracy | RP-HPLC | 99.6% - 101.7% recovery | nih.gov |
| Accuracy | RP-HPLC | 98.89% - 100.66% recovery | who.int |
| Precision | RP-HPLC | Intra-day and Inter-day %RSD < 2% | who.intnih.gov |
| LOD | RP-HPLC | 0.1 µg/mL | nih.gov |
| LOQ | RP-HPLC | 0.5 µg/mL | nih.gov |
| LOD | RP-HPLC | 0.78 µg/mL | who.int |
| LOQ | RP-HPLC | 1.56 µg/mL | who.int |
| LOD | UV-Vis Spectrophotometry | 0.603 µg/mL | saudijournals.com |
| LOQ | UV-Vis Spectrophotometry | 0.830 µg/mL | saudijournals.com |
Robustness and Specificity Studies
Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For HPLC methods, these variations can include changes in the flow rate, mobile phase composition, and the column from a different batch. nih.gov The robustness of a method for rosuvastatin analysis is typically evaluated by observing the impact of these changes on the analytical results, such as the retention time and peak area. nih.gov
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. nih.gov In the context of rosuvastatin, specificity is demonstrated by showing that there is no interference from these other components at the retention time of the drug. who.int This is often confirmed by comparing the chromatograms of the drug substance, placebo, and a mixture of the two.
Stability-Indicating Methods and Degradation Product Analysis
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient due to degradation. nih.gov These methods are crucial for establishing the shelf-life of a drug product and for monitoring its stability under various environmental conditions.
For rosuvastatin, stability-indicating HPLC methods have been developed and validated. nih.govsphinxsai.com These methods involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation to induce the formation of degradation products. nih.govoup.com The developed method must be able to separate the intact drug from its degradation products. sphinxsai.com For instance, a study on rosuvastatin subjected to acid hydrolysis identified the formation of rosuvastatin anti-isomer. nih.gov Another study found that rosuvastatin showed significant degradation under acidic conditions (42.55%) and oxidative stress, while being relatively stable under alkaline and thermal conditions. nih.govsphinxsai.com The use of a photodiode array (PDA) detector can help in assessing the peak purity of rosuvastatin, ensuring that the chromatographic peak of the active ingredient is not co-eluting with any degradation products. nih.gov
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. impactfactor.orgresearchgate.net In the context of analytical method development for rosuvastatin, QbD aims to build quality into the method rather than relying on testing the final results. impactfactor.org
The QbD approach involves identifying critical method parameters (CMPs) that can affect the critical quality attributes (CQAs) of the analytical method, such as retention time, peak tailing, and the number of theoretical plates. impactfactor.orgorientjchem.org Design of Experiments (DoE) is a key tool used in QbD to systematically study the effects of multiple parameters and their interactions. impactfactor.org For the development of an HPLC method for rosuvastatin, a Box-Behnken design has been used to optimize CMPs like mobile phase ratio and buffer pH. impactfactor.org This systematic approach helps in defining a "design space" where the method is robust and reliable. orientjchem.org
Green Analytical Chemistry Applications
Green analytical chemistry (GAC) focuses on developing analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances. crsubscription.com This involves considering the entire analytical lifecycle, from sample preparation to final determination.
For the analysis of rosuvastatin, several green analytical methods have been developed. These include spectrophotometric procedures that are extraction-free and utilize greener solvents. uran.ua One study developed three new spectrophotometric methods for rosuvastatin assay in tablets using sulphonphthalein dyes (Bromocresol green, Bromocresol purple, and Bromothymol blue) in solvents like ethyl acetate and acetonitrile, avoiding the use of more toxic solvents like chloroform. uran.uauran.ua Another approach has been the development of a green RP-HPLC method using a mobile phase consisting of ethanol, methanol, and ethyl acetate, which are considered greener alternatives to acetonitrile. crsubscription.com The greenness of these methods can be assessed using tools like the Analytical Eco-Scale and the AGREE metric. japsonline.com Additionally, Fourier-Transform Infrared (FT-IR) spectroscopy has been explored as a green and rapid method for the quantification of rosuvastatin in solid dosage forms, as it eliminates the need for solvents. ijpsonline.com
Analytical Applications in Biological Matrices and Pharmaceutical Formulations
The developed and validated analytical methods are applied for the quantification of rosuvastatin in various samples, including biological fluids and pharmaceutical dosage forms.
Quantification in Plasma and Other Biological Fluids
The quantification of rosuvastatin in biological matrices like human plasma is essential for pharmacokinetic and bioequivalence studies. Due to the low concentrations of the drug in these samples, highly sensitive and selective methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose. tandfonline.comnih.govresearchgate.net
These methods typically involve a sample preparation step to extract the drug from the plasma matrix and remove interfering substances. Common extraction techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). tandfonline.comnih.govresearchgate.net An internal standard, such as a deuterated analog of rosuvastatin (d6-rosuvastatin) or another drug like atorvastatin or hydrochlorothiazide, is added to the plasma sample before extraction to correct for any variability during the sample preparation and analysis. tandfonline.comnih.govresearchgate.net
The chromatographic separation is usually performed on a C18 reversed-phase column. tandfonline.comnih.gov The detection is carried out using a mass spectrometer, often a triple quadrupole, operating in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity. thermofisher.com The methods are validated according to international guidelines to ensure their reliability. tandfonline.comresearchgate.net
| Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy/Precision | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Protein Precipitation | 0.2 - 20 | 0.2 | Intra- and inter-day precision < 2.5% RSD | tandfonline.com |
| LC-MS/MS | Liquid-Liquid Extraction | 0.020 - 60.0 | 0.020 | Intra- and inter-day precision < 8.5% RSD; Accuracy within -0.3% to 1.9% RE | nih.gov |
| LC-MS/MS | Solid-Phase Extraction | 0.51 - 100.9 | 0.51 | Intra- and inter-day precision 1.54% to 11.21% RSD; Accuracy 96.59% - 102.39% | researchgate.net |
| LC-MS/MS | Solid-Phase Extraction (SOLA) | 1 - 1000 | 1 | Not specified | thermofisher.com |
Analysis in Pharmaceutical Dosage Forms
The quality control of Rosuvastatin in pharmaceutical dosage forms, such as tablets, necessitates robust and validated analytical methods to ensure the identity, purity, and content of the active pharmaceutical ingredient. A variety of advanced analytical techniques, primarily spectrophotometry and chromatography, have been developed and validated for this purpose. These methods are crucial for routine analysis in the pharmaceutical industry.
Spectrophotometric Methods
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantification of Rosuvastatin in bulk and tablet formulations due to its simplicity, speed, and cost-effectiveness. saudijournals.comijprajournal.com These methods are based on measuring the absorbance of Rosuvastatin in a suitable solvent at its wavelength of maximum absorbance (λmax).
The choice of solvent is critical, with methanol, 0.1N Sodium Hydroxide (B78521), and distilled water being commonly used. saudijournals.comijprajournal.comajpp.in In methanol, Rosuvastatin exhibits a λmax at 243 nm. nih.govresearchgate.netingentaconnect.com When 0.1N Sodium Hydroxide is used as the solvent, the λmax is observed at 240 nm. saudijournals.com Another developed method utilizes distilled water, finding the λmax at 247 nm. ijprajournal.com The developed spectrophotometric methods are validated according to International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, and precision. saudijournals.com For instance, a method using methanol as a solvent was validated over a linearity range of 1.0-60.0 µg/mL with a limit of detection (LOD) of 0.33 µg/mL. nih.govresearchgate.net Another method in 0.1N NaOH showed a Beer's law limit of 1-6 µg/ml, with an LOD of 0.603 µg/ml and a limit of quantitation (LOQ) of 0.830 µg/ml. saudijournals.com
Ion-pair spectrophotometry has also been developed, involving the reaction of Rosuvastatin with reagents like Bromophenol Blue in an acetonitrile solution, with the resulting complex measured at a wavelength of 595 nm. uran.ua This method was found to be linear in the concentration range of 7.99-23.97 µmol/L, with an LOD of 0.77 µmol/L and an LOQ of 2.36 µmol/L. uran.ua
Interactive Table: Validation of UV-Spectrophotometric Methods for Rosuvastatin Analysis
| Solvent/Reagent | λmax (nm) | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Methanol | 243 | 1.0 - 60.0 µg/mL | 0.33 µg/mL | - | nih.govresearchgate.net |
| 0.1N Sodium Hydroxide | 240 | 1 - 6 µg/mL | 0.603 µg/mL | 0.830 µg/mL | saudijournals.com |
| Methanol | - | 2 - 18 µg/mL | - | - | ajpp.in |
| Distilled Water | 247 | 5 - 30 µg/mL | - | - | ijprajournal.com |
| Bromophenol Blue | 595 | 7.99 - 23.97 µmol/L | 0.77 µmol/L | 2.36 µmol/L | uran.ua |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful separation techniques used for the accurate and precise determination of Rosuvastatin, often in the presence of other drugs or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic method for Rosuvastatin analysis. unesp.br These methods typically utilize a C8 or C18 stationary phase column. unesp.brnih.gov The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the pH often adjusted to around 3.0-4.0. unesp.brnih.gov Detection is usually performed using a photodiode array (PDA) or UV detector at wavelengths ranging from 242 nm to 280 nm. unesp.brnih.govnih.gov
For example, one validated RP-HPLC method uses a Nucleodur C8 column with a mobile phase of 0.1M formic acid and methanol (25:75, v/v) at a flow rate of 1.0 mL/min and detection at 280 nm. nih.gov In this system, Rosuvastatin had a retention time of 3.98 minutes. nih.gov Another method employed a C18 column with a mobile phase of sodium acetate buffer (pH 4.0) and acetonitrile (30:70, %v/v), achieving linearity over a concentration range of 0.5-250 µg/ml. nih.gov The sensitivity of HPLC methods is notable, with LOD and LOQ values reported as low as 0.1149 µg/ml and 0.3483 µg/ml, respectively. nih.gov The accuracy of these methods is confirmed by recovery studies, with values typically falling within the 99-102% range. nih.govnih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a viable alternative for the quantification of Rosuvastatin. A normal-phase HPTLC method has been established using silica gel 60F254 plates as the stationary phase. akjournals.com The separation was achieved with a mobile phase composed of toluene–methanol–ethyl acetate–formic acid (6.0:1.0:3.0:0.1, v/v/v/v). akjournals.com Densitometric quantification was performed at 265 nm. akjournals.com This method demonstrated good linearity in the range of 1.0 to 15.0 µg per spot, with a high correlation coefficient (r² = 0.9999). akjournals.com The accuracy of the method was determined to be 100.62%, and precision was high, with coefficients of variation ranging from 0.01% to 0.77%. akjournals.com
Interactive Table: Research Findings on Chromatographic Analysis of Rosuvastatin
| Method | Stationary Phase | Mobile Phase | Detection (λ) | Linearity Range | % Recovery | % RSD (Precision) | Reference |
|---|---|---|---|---|---|---|---|
| RP-HPLC | Nucleodur C8 | 0.1M Formic Acid : Methanol (25:75) | 280 nm | 3.0 - 1602.0 µg/mL | 99.86 - 102.86% | < 2.40% | nih.gov |
| RP-HPLC | YMC C8 | Acetonitrile : Water (40:60), pH 3.5 | 242 nm | 0.5 - 80 µg/mL | 99.6 - 101.7% | - | nih.gov |
| RP-HPLC | Enable C18G | Acetonitrile : Water (75:25) | 252 nm | 5 - 40 µg/mL | - | - | ijpsr.com |
| RP-HPLC | C18 | Sodium Acetate Buffer (pH 4.0) : Acetonitrile (30:70) | 254 nm | 0.5 - 250 µg/mL | 96.48 - 96.97% | - | nih.gov |
| RP-HPLC | Luna C18 | Buffer (pH 4.5) : Acetonitrile : Methanol (45:25:35) | - | 2 - 12 µg/mL | 100.22 - 101.16% | < 2% | researchgate.net |
| HPTLC | Silica Gel 60F254 | Toluene : Methanol : Ethyl Acetate : Formic Acid (6:1:3:0.1) | 265 nm | 1.0 - 15.0 µg/spot | 100.62% | 0.01 - 0.77% | akjournals.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy
A green and rapid analytical method using Fourier-Transform Infrared (FT-IR) spectroscopy has been established for the quantitative analysis of Rosuvastatin in bulk and solid dosage forms. ijpsonline.com This technique allows for direct analysis of the powdered sample in a Potassium Bromide (KBr) pellet, eliminating the need for complex and hazardous solvent extraction steps. ijpsonline.com The method was validated according to ICH guidelines and showed a linearity range of 5-20% w/w in the KBr pellet. ijpsonline.com Its simplicity, cost-effectiveness, and speed make it suitable for routine quality control in the pharmaceutical industry. ijpsonline.com
Formulation Science Research Academic Perspective
Solubility and Dissolution Enhancement Strategies
Academic research has extensively explored methods to improve the solubility and dissolution rate of Rosuvastatin (B1679574), centering on solid-state modifications and particle size reduction.
Amorphous Solid Dispersions and Polymorphism Research
Rosuvastatin calcium is known to exist in several polymorphic forms, including at least four crystalline forms (A, B, B-1, and C) and an amorphous form. researchgate.net Research indicates that the crystalline forms B and C are significantly more soluble in water than form A. researchgate.net However, the amorphous form garners considerable interest as it typically exhibits higher solubility compared to its crystalline counterparts, which can lead to enhanced bioavailability. researchgate.netpharmaexcipients.com While the amorphous form is associated with lower physical and chemical stability, studies have shown it is possible to stabilize it within a formulation. researchgate.netpharmaexcipients.com The use of certain excipients, such as insoluble alkalinizing agents like calcium phosphate (B84403) or calcium carbonate in combination with water-soluble diluents like lactose (B1674315), can help maintain the stability of the amorphous state. nih.gov
A primary strategy to harness the benefits of the amorphous state is through the creation of amorphous solid dispersions (ASDs). This technique involves dispersing the drug in an inert carrier matrix at a molecular level. banglajol.infomdpi.com Various methods are employed to prepare these dispersions, including solvent evaporation, co-grinding, and the kneading method. banglajol.infomdpi.comresearchgate.net
Research into solid dispersions of Rosuvastatin with various hydrophilic polymers has demonstrated significant improvements in solubility and dissolution. For instance, a study using a pH-sensitive acrylate (B77674) polymer (Eudragit® EPO) prepared by a solvent evaporation method resulted in a remarkable 71.88-fold increase in the drug's saturation solubility. mdpi.com The optimized formulation in this study released 92% of the drug within the first 5 minutes. mdpi.com Another study confirmed the change from a crystalline to an amorphous state by preparing microparticles through the solid dispersion of Rosuvastatin with β-cyclodextrin. researchgate.net X-ray powder diffraction (PXRD) analysis is a key tool used in this research to confirm the conversion of Rosuvastatin from a crystalline to an amorphous state within the dispersion. mdpi.comresearchgate.netinnovareacademics.in
| Polymer/Carrier | Preparation Method | Key Finding | Reference |
|---|---|---|---|
| Eudragit® EPO | Solvent Evaporation | 71.88-fold increase in saturation solubility; 92% drug release in 5 min. | mdpi.com |
| β-cyclodextrin | Solid Dispersion | Changed drug nature from crystalline to amorphous; achieved 97% drug release in 45 min. | researchgate.net |
| Kollidon® 90 F | Solvent Evaporation | Improved dissolution profile (up to 99.21% release) compared to pure drug (63.1%). | banglajol.info |
| Hydrophilic Polymers | Kneading Method | Solid dispersions successfully increased the solubility of Rosuvastatin Calcium. | researchgate.net |
Particle Engineering and Surface Morphology
Particle engineering, specifically the reduction of particle size to the nanometer range, is another critical strategy for enhancing the dissolution rate of Rosuvastatin. This approach is based on the principle that decreasing particle size increases the surface area-to-volume ratio, thereby facilitating faster dissolution.
Techniques such as wet milling are used to produce Rosuvastatin nanoparticles. One study successfully prepared Rosuvastatin calcium nanoparticles using a planetary ball mill, reducing the particle size from 618 μm for the untreated drug to 461.8 nm for the stabilized nanoparticles. plos.org This size reduction led to a significant enhancement in the dissolution rate. plos.org
Furthermore, nanovesicular systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been investigated. mdpi.com These systems encapsulate the drug, and research has shown that an optimized NLC formulation of Rosuvastatin had a particle size of 310.5 nm and an entrapment efficiency of 93.87%. mdpi.com
The morphology and surface characteristics of the drug particles, both before and after formulation processing, are typically analyzed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM). pharmaexcipients.cominnovareacademics.inresearchgate.net SEM studies reveal that pure Rosuvastatin has an irregular crystalline form with flat surfaces. nih.govpharmaexcipients.com In contrast, SEM and TEM analyses of engineered particles, such as those in solid dispersions or SLNs, often show a change in surface morphology, indicating successful encapsulation or dispersion and a reduction in crystallinity. banglajol.inforesearchgate.netinnovareacademics.in
| Technology | Resulting Particle Size | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|
| Wet Milling | 461.8 nm | - | Enhanced dissolution rate compared to untreated drug (618 μm). | plos.org |
| Nanostructured Lipid Carriers (NLCs) | 310.5 nm | - | Successfully encapsulated Rosuvastatin, enhancing its solubility. | mdpi.com |
| Solid Lipid Nanoparticles (SLNs) | <125 nm | TEM | Particles were circular in shape. | innovareacademics.in |
| β-cyclodextrin-based hydrogel microparticles | <500 µm | Particle Size Analyzer | Achieved a 10.66-fold solubility enhancement at pH 6.8. | nih.gov |
Novel Drug Delivery Systems Research
To improve drug delivery, researchers have explored advanced dosage forms for Rosuvastatin, moving beyond conventional tablets.
Fast-Dissolving Films (FDFs)
Fast-dissolving films (FDFs), or orodispersible films, represent a significant area of research. These films are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for pre-gastric absorption of the drug. mdpi.comnih.gov This approach helps to bypass the extensive first-pass metabolism that Rosuvastatin undergoes and protects it from degradation in the acidic environment of the stomach. mdpi.com
FDFs are typically prepared using a solvent casting method, incorporating hydrophilic, film-forming polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), Lycoat, or sodium carboxymethyl cellulose (B213188), along with plasticizers and superdisintegrants. nih.govrjptonline.org Research has demonstrated the successful formulation of Rosuvastatin FDFs with rapid disintegration times and high rates of drug release. One study reported an optimized FDF that disintegrated in approximately 10 seconds and released over 99% of the drug within 10 minutes. nih.govnih.gov Another study found that their FDF formulation showed complete dissolution within the first two minutes. mdpi.com
| Polymer(s) Used | Disintegration Time | In Vitro Drug Release | Reference |
|---|---|---|---|
| HPMC E15, Na CMC | 10 ± 2.01 s | 99.06 ± 0.40% in 10 min | nih.govnih.gov |
| HPMC, Lycoat, HEC, CCS, SSG | Not Specified | 98.74% in 20 min | rjptonline.org |
| Hydroxypropyl methylcellulose | Not Specified | Complete dissolution within 2 min | mdpi.com |
Bilayer Tablet Design and Optimization
Bilayer tablets are advanced solid dosage forms that consist of two distinct layers, allowing for the combination of different drugs or different release profiles of the same drug in a single unit. Research in this area has focused on developing combination therapies involving Rosuvastatin.
Studies have successfully formulated bilayer tablets containing an immediate-release layer of Rosuvastatin combined with a sustained-release layer of another cardiovascular drug, such as diltiazem (B1670644) or atenolol. turkjps.orgnih.gov In these designs, the Rosuvastatin layer is formulated for rapid disintegration and drug release. For example, one formulation released over 90% of its Rosuvastatin content within 150 minutes. turkjps.org Another design, which incorporated a solid dispersion of Rosuvastatin with sorbitol in the immediate-release layer, achieved 92.34% drug release within 60 minutes. nih.gov
Conversely, research has also been conducted on bilayer tablets featuring a sustained-release formulation of Rosuvastatin paired with an immediate-release drug like ezetimibe (B1671841). banglajol.infobanglajol.info In one such study, the sustained-release Rosuvastatin layer was designed to release 90% of the drug over a period of 6 hours, using polymers like Methocel K4M to control the release. banglajol.infobanglajol.info
Excipient Compatibility and Interaction Studies
Ensuring the compatibility of Rosuvastatin with various excipients is a fundamental step in formulation development to maintain the stability, quality, and efficacy of the final product. wjpr.net Preformulation studies are conducted to investigate any potential physical or chemical interactions between the drug and the excipients.
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) are commonly used for these compatibility assessments. innovationforever.comjmpas.com FTIR studies are particularly valuable for detecting changes in the principal peaks of the drug when mixed with excipients, which would indicate a chemical interaction. turkjps.orginnovationforever.com DSC is used to observe shifts in the melting endotherm of the drug, which can suggest an interaction or a change in its physical state. banglajol.infoinnovationforever.com
Multiple studies have confirmed the compatibility of Rosuvastatin calcium with a wide range of common excipients. These include diluents like lactose and microcrystalline cellulose (MCC); disintegrants such as crospovidone and sodium starch glycolate; binders like PVP K-30; and lubricants like magnesium stearate. wjpr.netinnovationforever.comjmpas.comamazonaws.com For instance, one study found Rosuvastatin to be compatible with lactose, talc, starch, dicalcium phosphate, MCC, and Carbopol. innovationforever.com Another investigation confirmed its compatibility with mannitol, croscarmellose sodium, and various wetting agents for the development of fast-dissolving tablets. wjpr.netamazonaws.com These studies conclude that no significant interactions occur that would compromise the integrity of the drug within the formulation. turkjps.orginnovationforever.com
Advanced Formulation Optimization Methodologies
In the realm of pharmaceutical sciences, the evolution from empirical, trial-and-error formulation development to more systematic and predictive approaches has been marked by the adoption of advanced optimization methodologies. These techniques are critical for developing robust and effective drug delivery systems, particularly for challenging molecules like rosuvastatin, which is characterized by its poor aqueous solubility. sysrevpharm.orgnih.gov By employing statistical designs and computational modeling, researchers can navigate the complex interplay of formulation variables to achieve desired product attributes.
Statistical Experimental Design (e.g., Box-Behnken)
Statistical experimental designs, such as the Box-Behnken design (BBD), are powerful tools for efficiently optimizing pharmaceutical formulations. researchgate.net BBD is a response surface methodology that allows for the investigation of the main, interaction, and quadratic effects of various formulation factors with a reduced number of experimental runs compared to full factorial designs. researchgate.netinventi.in This approach has been widely applied to enhance the performance of rosuvastatin formulations.
For instance, BBD has been instrumental in the development of rosuvastatin-loaded solid self-nanoemulsifying drug delivery systems (S-SNEDDS). sysrevpharm.orgresearchgate.net In these studies, independent variables such as the amounts of oil, surfactant, and co-surfactant are systematically varied. researchgate.net The resulting effects on dependent variables, or responses—like globule size, self-emulsification time, and drug release—are then measured. researchgate.net The data generated is used to create mathematical models that predict the optimal combination of excipients to enhance rosuvastatin's dissolution and bioavailability. sysrevpharm.orgresearchgate.net
Similarly, BBD has been employed to optimize gastro-retentive floating tablets of rosuvastatin. inventi.in The goal of such formulations is to increase the drug's residence time in the stomach, thereby improving its absorption. inventi.inpensoft.net Researchers have used BBD to study the impact of components like gas-generating agents (e.g., sodium bicarbonate) and polymers (e.g., HPMC, chitosan) on properties such as floating lag time, total floating time, and drug release profiles. inventi.in The statistical analysis facilitates the identification of a formulation with immediate flotation and sustained drug release. inventi.in
The table below provides an example of a Box-Behnken design applied to the optimization of rosuvastatin nanosuspensions. ekb.eg
| Independent Variables | Levels | Dependent Variables (Responses) |
| Cholesterol (X1) | 3 | Particle Size (Y1) |
| Soy lecithin (B1663433) (X2) | 3 | Zeta Potential (Y2) |
| Span 60 (X3) | 3 | Entrapment Efficiency % (Y3) |
| In vitro drug release at 4h (Y4) | ||
| In vitro drug release at 8h (Y5) | ||
| In vitro drug release at 12h (Y6) |
Artificial Neural Networks (ANN) and Machine Learning Applications
Artificial Neural Networks (ANNs) and other machine learning (ML) techniques represent a leap forward in formulation optimization, offering the ability to model complex, non-linear relationships that may not be fully captured by traditional statistical models. sciensage.infojapsonline.com ANNs, which are inspired by the human brain's structure, can be trained on experimental data to predict formulation properties with high accuracy. sciensage.infojapsonline.com
In the context of rosuvastatin, ANNs have been used to optimize self-nanoemulsifying drug delivery systems (SNEDDS). japsonline.combibliomed.org After generating initial data through an experimental design like D-optimal design, an ANN can be trained to predict responses such as droplet size, polydispersity index (PDI), and drug entrapment efficiency based on the proportions of oil, surfactant, and cosurfactant. japsonline.combibliomed.org Studies have shown that ANN models can often provide more accurate predictions than the polynomial equations derived from response surface methodology. sciensage.info
The integration of machine learning can also extend to predicting the pharmacokinetic parameters of rosuvastatin from predose metabolic profiles, paving the way for personalized medicine. nih.gov By analyzing complex datasets, ML algorithms can identify patterns that help in designing more effective and consistent rosuvastatin formulations. nih.govimpactfactor.org
The following interactive table compares the predictive performance of Box-Behnken designs and Artificial Neural Network models in formulation optimization.
| Model | R² (Correlation Coefficient) | Predictive Accuracy | Complexity |
| Box-Behnken Design | Good | Good | Lower |
| Artificial Neural Network | Often Superior | Higher | Higher |
Molecular Dynamics and Mobility in Solid-State Formulations
The physical stability of amorphous solid-state formulations is a critical factor in ensuring their efficacy and shelf-life. Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the molecular-level behavior that governs the stability of amorphous drugs like rosuvastatin. rsc.org
Amorphous solid dispersions (ASDs) are a key strategy for improving the solubility of poorly water-soluble drugs. nih.gov In ASDs, the drug is dispersed in a polymer matrix in a non-crystalline state. nih.gov However, the inherent thermodynamic instability of the amorphous form can lead to recrystallization. nih.gov The molecular mobility of the drug within the polymer is a primary determinant of this physical stability. nih.govmdpi.com
MD simulations can provide deep insights into:
Drug-Polymer Interactions : By simulating the interactions between rosuvastatin and various polymers (e.g., PVP, HPMC), MD can help identify polymers that form strong interactions, such as hydrogen bonds, with the drug. mdpi.comnih.gov These interactions are crucial for inhibiting crystallization. mdpi.com
Molecular Mobility : MD can quantify the reorientational dynamics of different parts of the rosuvastatin molecule, such as methyl and isopropyl groups. researchgate.netnih.govrsc.org Lower molecular mobility is directly correlated with enhanced physical stability of the amorphous form. rsc.orgmdpi.com Studies on amorphous rosuvastatin calcium have detailed the reorientational dynamics of its molecular components. researchgate.netnih.govrsc.org
Glass Transition Temperature (Tg) : The glass transition temperature (Tg) is a key characteristic of amorphous materials, representing the transition from a rigid glassy state to a more mobile, rubbery state. acs.org A higher Tg is generally indicative of lower molecular mobility and better stability. mdpi.com MD simulations can be used to predict the Tg of rosuvastatin ASDs, which often shows a positive deviation from theoretical predictions when strong drug-polymer interactions are present. researchgate.net
By elucidating the intricate molecular dynamics, these simulations guide the rational selection of polymers and processing conditions to create stable and effective solid-state formulations of rosuvastatin. mdpi.com
Future Directions and Emerging Research Avenues
Advanced Clinical Trial Designs and Methodologies
To further elucidate the comparative effectiveness and broad applicability of rosuvastatin (B1679574), researchers are moving beyond traditional clinical trial frameworks. Advanced methodologies are being employed to generate more robust and clinically relevant evidence.
While numerous randomized controlled trials (RCTs) have established the efficacy of rosuvastatin, there is an ongoing need for large-scale trials to address specific clinical questions. researchgate.netfrontiersin.org For instance, pilot RCTs have demonstrated the feasibility of conducting larger trials to determine if adjuvant rosuvastatin can be effective in the secondary prevention of venous thromboembolism (VTE). nih.gov The JUPITER trial was a landmark large-scale primary prevention study showing that rosuvastatin reduced major cardiovascular events in individuals with low LDL-C but elevated high-sensitivity C-reactive protein (hsCRP), highlighting the benefit of targeting inflammation. ahajournals.orgnih.gov However, other large trials like the GISSI-HF study found that in patients with chronic heart failure, rosuvastatin did not significantly reduce the primary endpoints of death or cardiovascular hospitalization, indicating the need for well-defined patient populations in future trials. researchgate.net Meta-analyses comparing rosuvastatin to other statins in acute coronary syndrome have often concluded that further large-scale RCTs are necessary to confirm comparable efficacy and explore differences in specific patient subgroups. researchgate.net
The use of real-world data (RWD) and methodologies like target trial emulation is a significant emerging trend. acc.org This approach uses large observational datasets to mimic the design of a hypothetical randomized trial, providing insights into the effectiveness and safety of medications in a broader, more diverse patient population than is typically included in traditional RCTs. immattersacp.orgnih.gov
A notable recent study utilized target trial emulation on data from the China Renal Data System (CRDS) and the UK Biobank, encompassing over 285,000 participants, to compare rosuvastatin and atorvastatin (B1662188). immattersacp.orgnih.govresearchgate.net The findings suggested that rosuvastatin was associated with lower six-year all-cause mortality and a reduced risk of major adverse cardiovascular events (MACE) and major adverse liver outcomes (MALO) compared to atorvastatin. acc.orgimmattersacp.orgnih.gov However, in the UK Biobank cohort, rosuvastatin was linked to a higher risk for the development of type 2 diabetes. acc.orgnih.gov These studies demonstrate the power of RWD to generate valuable comparative effectiveness data, although they also highlight potential differences in outcomes that may warrant further investigation. nih.govacpjournals.org
Table 1: Comparative Outcomes of Rosuvastatin vs. Atorvastatin from a Target Trial Emulation Study
| Outcome | Database | Finding |
| All-Cause Mortality | CRDS & UK Biobank | Lower risk with Rosuvastatin. acc.orgimmattersacp.orgnih.gov |
| Major Adverse Cardiovascular Events (MACE) | CRDS & UK Biobank | Lower risk with Rosuvastatin. acc.orgimmattersacp.orgacpjournals.org |
| Major Adverse Liver Outcomes (MALO) | CRDS & UK Biobank | Lower risk with Rosuvastatin. acc.orgimmattersacp.orgnih.gov |
| Type 2 Diabetes Mellitus (T2DM) | UK Biobank | Higher risk with Rosuvastatin. acc.orgnih.gov |
| Chronic Kidney Disease (CKD) | CRDS & UK Biobank | Similar risk for both medications. acc.orgnih.gov |
| Source: Findings from studies utilizing the China Renal Data System (CRDS) and UK Biobank (UKB). acc.orgimmattersacp.orgnih.gov |
Personalized Medicine Approaches and Pharmacogenomic Integration
A key area of future research is the shift towards personalized medicine, aiming to tailor rosuvastatin therapy based on an individual's genetic makeup to optimize outcomes. attodiagnostics.com Pharmacogenomics, the study of how genes affect a person's response to drugs, is central to this approach. pharmgkb.orgresearchgate.net
Identifying biomarkers that can predict a patient's response to rosuvastatin is a critical goal. Research has focused on both genetic and non-genetic markers.
Genetic variations (polymorphisms) in genes that code for drug transporters and metabolizing enzymes are known to significantly influence how the body processes rosuvastatin. tandfonline.comdovepress.com Key genes include SLCO1B1, which affects the liver's uptake of the drug, and ABCG2, which is involved in its efflux. pharmgkb.orgahajournals.org Variations in these genes can lead to higher concentrations of rosuvastatin in the blood, which may affect both efficacy and the risk of side effects. ahajournals.org
Beyond genetics, researchers are using advanced analytical methods like machine learning to develop predictive models. frontiersin.org These models can integrate multiple clinical variables to predict the likelihood of a patient achieving their LDL-C target or experiencing adverse effects like liver enzyme abnormalities. frontiersin.org Inflammatory markers, such as C-reactive protein (CRP), have also been validated as predictive biomarkers for identifying patients who would derive significant benefit from rosuvastatin, as demonstrated in the JUPITER trial. ahajournals.orgnih.gov
Building on the identification of key genetic markers, clinical guidelines are now emerging to help clinicians use this information to guide dosing. attodiagnostics.com The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for statins, including rosuvastatin, based on genotypes for genes like SLCO1B1 and ABCG2. pharmgkb.org
For example, individuals with certain variants in the ABCG2 gene (poor function phenotype) have been shown to have significantly higher systemic exposure to rosuvastatin. pharmgkb.org For these patients, the guidelines recommend a lower starting dose to mitigate potential risks while still achieving therapeutic goals. pharmgkb.org This genomic-guided approach represents a tangible step towards personalized medicine, moving away from a "one-size-fits-all" model. ahajournals.org
Table 2: Example of Genomic-Guided Dosing Recommendations for Rosuvastatin
| Gene | Phenotype/Genotype | Recommended Action | Rationale |
| ABCG2 | Poor Function | Prescribe a starting dose of ≤20mg. If a higher dose is needed, consider an alternative statin or combination therapy. | Increased rosuvastatin exposure compared to normal function; increased lipid-lowering effects. pharmgkb.org |
| SLCO1B1 | Poor Function | Prescribe a starting dose of ≤20mg. If a higher dose is needed, consider combination therapy. | Increased rosuvastatin exposure compared to normal function; typical myopathy risk with doses ≤20 mg. pharmgkb.org |
| ABCG2 & SLCO1B1 | Both Poor Function | Prescribe a starting dose of ≤10mg. | To account for the combined effect of both gene variants on increasing rosuvastatin exposure. pharmgkb.org |
| Source: Adapted from the Clinical Pharmacogenetics Implementation Consortium (CPIC) Guidelines. pharmgkb.org |
Exploration of Novel Therapeutic Targets and Combination Therapies
Research continues to explore the use of rosuvastatin in combination with other agents to achieve more potent lipid-lowering and to target different pathological pathways. The approval of a fixed-dose combination of rosuvastatin and ezetimibe (B1671841), a cholesterol absorption inhibitor, is a prime example. hcplive.comresearchgate.net This combination has been shown to lower LDL-C by as much as 72% and helps more patients reach their treatment goals without increasing the number of pills they need to take. hcplive.come-dmj.org
More complex combinations are also under investigation. A triple-drug therapy combining telmisartan (B1682998) (an angiotensin II receptor blocker), rosuvastatin, and ezetimibe has been studied in a phase III trial for patients with both hypertension and dyslipidemia, demonstrating significant reductions in both blood pressure and LDL-C. nih.gov
Beyond cardiovascular disease, the therapeutic potential of rosuvastatin is being repurposed for other conditions. In oncology, for instance, researchers are exploring its selective tumor-apoptotic effects. One novel approach involves a triple combination of rosuvastatin, the antimetabolite pemetrexed, and the polyphenol honokiol (B1673403) for the treatment of breast cancer. nih.gov Such studies highlight the expanding scope of rosuvastatin research, moving into novel therapeutic areas and complex combination strategies.
Long-Term Efficacy and Safety Profiling in Diverse Populations
While numerous large-scale clinical trials have established the efficacy and safety of statins, including rosuvastatin, in various populations, there is a recognized need for more specific data on long-term outcomes across diverse ethnic and racial groups. nih.gov Most of the pivotal statin trials have not differentiated patient populations by Asian ethnicity, for instance. nih.gov Studies conducted in Asia have suggested that patients of Asian ancestry may respond differently to rosuvastatin. nih.gov For example, some research indicates that lower doses of rosuvastatin may be as effective in Japanese patients as higher doses are in Western populations. nih.gov
A recent clinical trial, LODESTAR, directly compared the long-term effects of rosuvastatin and atorvastatin in 4,400 adults with coronary artery disease in Korea. bmjgroup.com The study found that both statins were equally effective in preventing major cardiovascular events over three years. bmjgroup.com However, rosuvastatin was associated with lower LDL cholesterol levels but also a higher risk of new-onset type 2 diabetes. bmjgroup.com These findings highlight the importance of considering ethnic differences in long-term treatment and the need for further investigation with longer follow-up periods. bmjgroup.com
Similarly, studies examining the link between statin use and Alzheimer's disease risk have shown varying effects based on ethnicity and gender. usc.edu For instance, one study found that rosuvastatin showed a statistically significant reduction in Alzheimer's risk for white women only. usc.edu This underscores the necessity of inclusive and stratified analyses in future long-term studies to tailor therapeutic strategies for diverse populations.
Table 1: Comparative Efficacy of Rosuvastatin and Atorvastatin in a 12-Week Study healthcare-bulletin.co.uk
| Drug Group | Baseline LDL Cholesterol (mg/dL) | Post-treatment LDL Cholesterol (mg/dL) | Percentage Reduction | p-value |
| Rosuvastatin | 160 ± 12 | 80 ± 8 | 50.0% | < 0.001 |
| Atorvastatin | 158 ± 11 | 95 ± 10 | 39.9% | < 0.001 |
Refinement of Preclinical Models for Enhanced Translational Fidelity
The development of more accurate and predictive preclinical models is crucial for advancing our understanding of rosuvastatin's mechanisms and for exploring its new therapeutic applications. researcher.liferesearchgate.net In vitro studies using human hepatic microsomes and hepatocytes have been valuable in demonstrating rosuvastatin's potent and selective inhibition of HMG-CoA reductase with minimal metabolism by the cytochrome P-450 3A4 isoenzyme. nih.gov Animal models, such as APOE*3-Leiden transgenic mice, have been instrumental in showing that rosuvastatin can reduce atherosclerosis beyond its cholesterol-lowering effects, partly through its anti-inflammatory properties. ahajournals.org
However, translating findings from animal models to human clinical outcomes is not always straightforward. Future research should focus on developing high-fidelity models that more closely mimic human physiology and disease states. This could involve the use of humanized mouse models, advanced three-dimensional cell culture systems, and organ-on-a-chip technologies. Refining these models will improve the translational fidelity of preclinical research, allowing for more accurate predictions of rosuvastatin's efficacy and safety in humans.
Mechanistic Insights into Adverse Drug Reactions and Their Prevention
Although generally well-tolerated, rosuvastatin, like other statins, can cause adverse drug reactions, with myopathy and rhabdomyolysis being the most serious. drugbank.comwikipedia.org Understanding the molecular mechanisms underlying these adverse effects is a key area of ongoing research. It is known that the risk of myopathy increases with higher doses and can be exacerbated by co-administration with certain other drugs. drugbank.com
Research suggests that rosuvastatin's high hydrophilicity and hepatoselectivity might contribute to a lower potential for systemic side effects compared to more lipophilic statins. nih.govnih.gov However, cases of myopathy and rhabdomyolysis still occur. researchgate.net Future investigations should delve deeper into the genetic and metabolic factors that predispose individuals to these adverse reactions. Identifying biomarkers that can predict a patient's risk of developing myopathy would be a significant step towards personalized medicine and the prevention of these debilitating side effects. Furthermore, exploring the role of coenzyme Q10 depletion and mitochondrial dysfunction in statin-induced myopathy could lead to new preventative strategies. wikipedia.org
Innovations in Drug Delivery and Formulation Science
Innovations in drug delivery and formulation science are poised to enhance the therapeutic profile of rosuvastatin by improving its solubility, bioavailability, and targeting. patsnap.comwisdomlib.org Rosuvastatin has low water solubility and a bioavailability of about 20%. ekb.egresearchgate.net To overcome these limitations, researchers are exploring various novel formulations.
One promising approach is the development of fast-release tablets using techniques like sublimation to improve tablet disintegration and solubility. wisdomlib.org Another innovative strategy involves the use of nanoparticles. Rosuvastatin-loaded chitosan (B1678972) nanoparticles, coated with sodium alginate for pH-dependent release, have been developed to target the colon for treating inflammatory bowel disease. frontiersin.org Similarly, rosuvastatin-loaded bilosomes, a type of lipid vesicle, have been shown to improve the oral delivery and therapeutic potential of the drug. ekb.eg Pulsatile drug delivery systems are also being investigated to release the drug at specific times, which could be beneficial for aligning with the diurnal rhythm of cholesterol synthesis. thepharmajournal.com These advanced formulations hold the potential to improve patient compliance and therapeutic outcomes. wisdomlib.org
Table 2: Characteristics of Rosuvastatin-Loaded Chitosan Nanoparticles frontiersin.org
| Formulation (CS/Na-TPP Mass Ratio) | Particle Size (nm) | Entrapment Efficiency (%) | Zeta Potential (mV) |
| F1 (2:1) | 244.8 | - | - |
| F2 (3:1) | 162.3 | - | - |
| F3 (4:1) | 139.1 | - | - |
| F4 (5:1) | 147.6 | - | - |
| F5 (6:1) | 155.2 | - | - |
Application in Emerging Disease Areas
Beyond its established role in cardiovascular health, the pleiotropic effects of rosuvastatin, particularly its anti-inflammatory and neuroprotective properties, suggest its potential application in a range of other diseases. ahajournals.orgnih.gov
Neurodegenerative Disorders: Recent studies have highlighted the potential of rosuvastatin in attenuating neuroinflammation and reducing the progression of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.netfrontiersin.org Its neuroprotective effects are attributed to mechanisms independent of HMG-CoA reductase inhibition, including modulation of cellular pathways, oxidative stress, and immune responses. nih.gov Molecular docking studies have shown rosuvastatin's affinity for proteins involved in Alzheimer's pathology. researchgate.net
Cancer: There is growing evidence for the anti-tumor effects of rosuvastatin. kumc.eduarchivesofmedicalscience.com Research has shown that high doses of statins can shut down mutated p53 proteins, which are implicated in nearly half of all human cancers. kumc.edu In breast cancer research, rosuvastatin and its nano-formulation have shown strong potential to combat cancer cells by inducing apoptosis. agya.info Clinical trials are underway to investigate the efficacy of rosuvastatin in treating colon and rectal cancer. stanford.edufrontiersin.org
Inflammatory and Other Conditions: The anti-inflammatory properties of rosuvastatin are being explored in various contexts. Studies have shown its ability to reduce inflammation in conditions like atherosclerosis and in HIV-infected individuals on antiretroviral therapy. ahajournals.orgnih.gov Research has also demonstrated its potential to decrease inflammation and oxidative stress in patients with hypertension and dyslipidemia. revespcardiol.org Furthermore, preclinical studies suggest a role for rosuvastatin in promoting alveolar bone regeneration due to its osteogenic and anti-inflammatory properties. mdpi.com
Q & A
Q. What are the standard analytical methods for quantifying Rosuvastatin in biological samples, and how are they validated?
- Methodological Answer : The most widely used techniques include high-performance liquid chromatography (HPLC) with UV/fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Validation follows guidelines such as the FDA’s Bioanalytical Method Validation, which requires assessment of linearity, accuracy, precision, specificity, and stability . For example, stability-indicating HPLC methods are critical for simultaneous quantification of Rosuvastatin with drugs like Fenofibrate or Aspirin in pharmacokinetic studies .
Table 1 : Common Analytical Methods for Rosuvastatin
| Method | Application | Sensitivity (LOD) | Key Reference |
|---|---|---|---|
| HPLC-UV | Pharmaceutical formulations | 0.1 µg/mL | |
| LC-MS/MS | Plasma/serum quantification | 0.05 ng/mL | |
| HPTLC | Simultaneous determination with Aspirin | 10 ng/spot |
How should researchers formulate a pharmacokinetic study question for Rosuvastatin using structured frameworks?
- Methodological Answer : Frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigor. For example:
- PICO : In hyperlipidemic patients (Population), how does Rosuvastatin 20 mg/day (Intervention) compare to Atorvastatin 40 mg/day (Comparison) in reducing LDL-C levels (Outcome) over 12 weeks?
- FINER : Assess feasibility through pilot studies, novelty via literature gaps (e.g., long-term safety in specific demographics), and relevance to clinical guidelines .
Q. What are key considerations in designing a clinical trial to assess Rosuvastatin’s efficacy?
- Methodological Answer :
- Participant Selection : Use inclusion/exclusion criteria aligned with lipid-lowering guidelines (e.g., LDL-C ≥ 190 mg/dL) and stratify by comorbidities (e.g., diabetes) .
- Endpoint Selection : Primary endpoints (e.g., LDL-C reduction) vs. secondary endpoints (e.g., inflammatory biomarkers).
- Statistical Power : Calculate sample size using variance estimates from prior studies (e.g., 30% LDL-C reduction with Rosuvastatin vs. placebo) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Rosuvastatin’s pharmacokinetic data across studies?
- Methodological Answer : Contradictions may arise from inter-study variability in bioavailability or drug-drug interactions. Approaches include:
- Meta-Analysis : Pool data from multiple studies (e.g., differences in AUC between Asian vs. Caucasian populations due to genetic polymorphisms in OATP1B1 transporters) .
- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for covariates (e.g., renal impairment) .
Q. What advanced analytical techniques are recommended for simultaneous determination of Rosuvastatin with co-administered drugs?
- Methodological Answer : LC-MS/MS is preferred for multi-drug panels due to high specificity and sensitivity. For example:
- Rosuvastatin + Gemfibrozil : Use protein precipitation followed by LC-MS/MS (LOD: 0.1 ng/mL for both) .
- Rosuvastatin + Ezetimibe : Employ ion-pair liquid-liquid extraction to mitigate matrix effects in plasma .
Method optimization must address chromatographic interference and validate recovery rates under co-administration scenarios .
Q. What methodological approaches are used to investigate rare adverse effects of Rosuvastatin in long-term studies?
- Methodological Answer :
- Pharmacovigilance Databases : Mine adverse event reports (e.g., FDA Adverse Event Reporting System) to identify signals (e.g., Rosuvastatin-induced pemphigoid) .
- Mechanistic Studies : Use in vitro models (e.g., keratinocyte cultures) to test statin-induced autoimmune responses. For clinical correlations, conduct nested case-control studies within large cohorts .
Data Contradiction and Reproducibility
Q. How can researchers ensure reproducibility in preclinical Rosuvastatin studies?
- Methodological Answer :
- Detailed Protocols : Document extraction solvents, column temperatures, and mobile phase compositions in HPLC analyses .
- Open Science Practices : Share raw chromatograms and pharmacokinetic parameters via repositories. Reference standardized materials (e.g., USP Rosuvastatin calcium RS) .
Ethical and Regulatory Considerations
Q. What ethical frameworks apply to Rosuvastatin trials involving vulnerable populations (e.g., elderly patients)?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
